Bis(methylsulfinylethyl)sulfone-13C4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O4S3 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-methylsulfinyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |
InChI Key |
CGWQFULXJFXDII-PQVJJBODSA-N |
Isomeric SMILES |
CS(=O)[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |
Canonical SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Bis(methylsulfinylethyl)sulfone-13C4?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Bis(methylsulfinylethyl)sulfone-13C4. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of its unlabeled analogue, a significant metabolite of the chemical warfare agent sulfur mustard.
Core Chemical Properties
This compound is a stable, isotopically labeled organic molecule. While specific experimental data on the physical properties of the 13C4-labeled variant are not extensively published, the following tables summarize the known properties of both the labeled compound and its unlabeled analogue.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane]-13C4 |
| Synonyms | This compound |
| Molecular Formula | C₂¹³C₄H₁₄O₄S₃ |
| Molecular Weight | 250.34 g/mol [1] |
| CAS Number | 672310-55-3[1] |
| Appearance | White to Off-White Solid |
| Purity | Typically >95% |
| Storage | Store at 4°C for long-term stability. |
Table 2: Chemical Properties of Bis(methylsulfinylethyl)sulfone (Unlabeled)
| Property | Value |
| Chemical Name | 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane] |
| Molecular Formula | C₆H₁₄O₄S₃ |
| Molecular Weight | 246.37 g/mol [2] |
| CAS Number | 137371-96-1[2] |
| Density | 1.469 g/cm³ (predicted)[3] |
| Boiling Point | 637.1 °C at 760 mmHg (predicted)[3] |
| Flash Point | 339.1 °C (predicted)[3] |
| Solubility | Slightly soluble in DMSO and Methanol. |
Metabolic Pathway of Sulfur Mustard
The unlabeled form of this compound, Bis(methylsulfinylethyl)sulfone, is a key metabolite of sulfur mustard. Its formation in vivo is a result of a multi-step detoxification process. Understanding this pathway is critical for the development of biomarkers for sulfur mustard exposure.
References
Bis(methylsulfinylethyl)sulfone-13C4 structure and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(methylsulfinylethyl)sulfone-13C4, an isotopically labeled metabolite of the chemical warfare agent sulfur mustard. Its primary application is as an internal standard in mass spectrometry-based methods for the verification of exposure to sulfur mustard.
Core Compound Data
This compound is the 13C-labeled version of 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane, a key metabolite found in urine following exposure to sulfur mustard.[1] The incorporation of four 13C atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane-13C4; 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane]-13C4 |
| CAS Number | 672310-55-3[2] |
| Molecular Formula | C₂¹³C₄H₁₄O₄S₃ |
| Molecular Weight (Unlabeled) | 246.37 g/mol [1][3][4][5] |
| Molecular Weight (13C4) | 250.39 g/mol |
Chemical Structure
The structure of this compound consists of a central sulfone group with two methylsulfinylethyl side chains. The four carbon atoms are replaced with their stable isotope, Carbon-13.
Caption: Chemical structure of this compound.
Role in Biomarker Verification
Bis(methylsulfinylethyl)sulfone is a metabolite of sulfur mustard formed via the glutathione/β-lyase pathway.[4] Its detection in urine is a definitive indicator of exposure. The use of the 13C4-labeled analog as an internal standard is crucial for accurate quantification in complex biological matrices like urine. The workflow for such an analysis typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for biomarker verification using a labeled internal standard.
Representative Experimental Protocol: Synthesis
Objective: To synthesize this compound from a suitable isotopically labeled precursor.
Proposed Reaction Scheme: 1,1'-Thiobis[2-(methylthio)ethane]-13C4 + Oxidizing Agent → this compound
Materials:
-
1,1'-Thiobis[2-(methylthio)ethane]-13C4 (custom synthesis required)
-
Hydrogen peroxide (30% solution)
-
Formic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Preparation of the Precursor: The starting material, 1,1'-Thiobis[2-(methylthio)ethane]-13C4, would need to be synthesized first. This would likely involve standard organic chemistry techniques using commercially available 13C-labeled starting materials.
-
Oxidation Reaction:
-
Dissolve 1,1'-Thiobis[2-(methylthio)ethane]-13C4 in a mixture of formic acid and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the excess oxidizing agent.
-
Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexane (B92381) as the eluent.
-
-
Characterization:
-
Confirm the identity and purity of the final product, this compound, using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and isotopic incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.
-
Disclaimer: This is a representative protocol based on general chemical principles for sulfone synthesis. Actual reaction conditions may require optimization. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Key synonyms for Bis(methylsulfinylethyl)sulfone-13C4.
An In-depth Technical Guide to Bis(methylsulfinylethyl)sulfone-13C4
This guide provides a comprehensive overview of this compound, including its chemical synonyms, physicochemical properties, and applications. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Chemical Identity and Synonyms
This compound is the carbon-13 labeled version of Bis(methylsulfinylethyl)sulfone, a metabolite of sulfur mustard.[1][2] The isotopic labeling makes it a valuable tool for quantitative analysis.[2] The key identifiers and synonyms for both the labeled and unlabeled compounds are summarized below.
| Identifier Type | Labeled: this compound | Unlabeled: Bis(methylsulfinylethyl)sulfone |
| Primary Name | This compound | Bis(methylsulfinylethyl)sulfone |
| Synonym 1 | 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane-13C4 | 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane[1][3] |
| Synonym 2 | N/A | 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane][1][4] |
| Synonym 3 | N/A | 1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane[3] |
| CAS Number | 672310-55-3[2] | 137371-96-1[1][3][4] |
Physicochemical Properties
The fundamental physicochemical properties of the labeled and unlabeled compounds are presented below. The mass difference is due to the incorporation of four ¹³C isotopes.
| Property | Labeled: this compound | Unlabeled: Bis(methylsulfinylethyl)sulfone |
| Molecular Formula | C₂¹³C₄H₁₄O₄S₃[2] | C₆H₁₄O₄S₃[1][3] |
| Molecular Weight | 250.34 g/mol [2] | 246.37 g/mol [1][3] |
| SMILES | CS([13CH2][13CH2]S([13CH2][13CH2]S(C)=O)(=O)=O)=O[2] | CS(=O)CCS(=O)(=O)CCS(C)=O[1] |
| InChI Key | CGWQFULXJFXDII-UHFFFAOYSA-N | InChIKey=CGWQFULXJFXDII-UHFFFAOYSA-N[1] |
Applications and Research Context
Isotopically Labeled Standard this compound serves primarily as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its utility as a tracer is crucial during drug development and in metabolic studies.[2]
Parent Compound Research The unlabeled parent compound, Bis(methylsulfinylethyl)sulfone, is recognized as a metabolite of sulfur mustard found in urine.[1] Research into related bis-sulfone derivatives has shown their potential as inhibitors of key metabolic enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II).[5] This suggests that novel bis-sulfone compounds could be promising drug candidates for conditions like Alzheimer's disease, glaucoma, leukemia, and epilepsy.[5]
Visualization of Workflows and Pathways
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
Therapeutic Target Pathway
This diagram shows a simplified representation of the cholinergic synapse, where related bis-sulfone compounds act by inhibiting Acetylcholinesterase (AChE), a therapeutic strategy for Alzheimer's disease.[5]
Experimental Protocol: Quantification of a Target Analyte Using LC-MS/MS
This section provides a generalized protocol for the use of this compound as an internal standard (IS) for the quantification of its unlabeled analogue in a biological matrix.
Objective: To accurately quantify the concentration of Bis(methylsulfinylethyl)sulfone (analyte) in human urine.
Materials:
-
This compound (Internal Standard Stock)
-
Bis(methylsulfinylethyl)sulfone (Analyte Calibration Standard Stock)
-
Human urine (control matrix)
-
Methanol (LC-MS Grade)
-
Water with 0.1% Formic Acid (Mobile Phase A)
-
Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
Solid Phase Extraction (SPE) Cartridges
-
LC-MS/MS System with an Electrospray Ionization (ESI) source
Methodology:
-
Preparation of Standards:
-
Prepare a series of calibration standards by spiking control urine with known concentrations of the analyte standard stock.
-
Prepare a working Internal Standard solution by diluting the this compound stock in methanol.
-
-
Sample Preparation:
-
Thaw urine samples and calibration standards.
-
To 100 µL of each sample, standard, and quality control (QC), add 10 µL of the working IS solution.
-
Vortex each tube for 10 seconds.
-
Perform a solid-phase extraction (SPE) to clean up the samples and concentrate the analyte.
-
Elute the analyte and IS from the SPE cartridges.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column. Separate the analyte and IS using a gradient elution with Mobile Phases A and B.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis(methylsulfinylethyl)sulfone | LGC Standards [lgcstandards.com]
- 4. Bis(methylsulfinylethyl)sulfone | LGC Standards [lgcstandards.com]
- 5. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bis(methylsulfinylethyl)sulfone-13C4: An Internal Standard for Sulfur Mustard Exposure Verification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(methylsulfinylethyl)sulfone-13C4, a critical isotopically labeled internal standard used in the verification of exposure to the chemical warfare agent, sulfur mustard. This document details its chemical identifiers, its role as a biomarker, relevant metabolic pathways, and analytical methodologies for its detection. Quantitative data from exposure studies are presented, alongside a discussion of its synthesis and application in clinical and forensic toxicology.
Introduction
Bis(methylsulfinylethyl)sulfone, a metabolite of the chemical warfare agent sulfur mustard, is a key biomarker for confirming exposure in biological samples. Its isotopically labeled analog, this compound, serves as an essential internal standard for accurate quantification in complex matrices such as urine. The use of a stable isotope-labeled standard is crucial for minimizing analytical variability and ensuring the reliability of results in forensic and clinical settings. This guide delineates the technical details of this important analytical tool.
Chemical Identifiers and Properties
This compound is the ¹³C-labeled version of 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane.
| Identifier | Value |
| CAS Number | 672310-55-3 |
| Unlabeled CAS Number | 137371-96-1[1] |
| Molecular Formula | C₂¹³C₄H₁₄O₄S₃ |
| Molecular Weight | 250.34 g/mol |
| SMILES | CS([13CH2][13CH2]S([13CH2][13CH2]S(C)=O)(=O)=O)=O |
| Synonyms | 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane-13C4, 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane]-13C4 |
Role in Toxicology and Metabolism
The unlabeled form of this compound, Bis(methylsulfinylethyl)sulfone, is not naturally present in the human body and its detection is a definitive indicator of exposure to sulfur mustard. It is a product of the β-lyase metabolic pathway of sulfur mustard.
Sulfur Mustard Metabolism
Upon absorption, sulfur mustard undergoes several metabolic transformations. One of the key pathways involves conjugation with glutathione, followed by a series of enzymatic reactions that ultimately lead to the formation of various urinary metabolites, including Bis(methylsulfinylethyl)sulfone. The detection of these specific metabolites provides a reliable method for the retrospective confirmation of exposure.
The following diagram illustrates the simplified metabolic pathway of sulfur mustard leading to the formation of β-lyase metabolites.
Synthesis of this compound
While detailed proprietary synthesis protocols are not publicly available, the general strategy for preparing isotopically labeled sulfur mustard metabolites involves utilizing commercially available ¹³C-labeled starting materials. For this compound, a plausible synthetic route would involve the use of ¹³C-labeled building blocks that can be converted to the desired sulfone structure through a series of oxidation and coupling reactions.
A general approach for synthesizing labeled sulfur and nitrogen mustard metabolites has been developed using ¹³C-labeled ethyl bromoacetate (B1195939) and bromoethanol as starting materials. These methods are designed to be efficient and scalable, providing gram quantities of the labeled standards.[2] The synthesis of various bis-sulfone derivatives often involves the oxidation of corresponding bis-sulfides under mild reaction conditions.[3]
Experimental Protocols: Analysis of Urinary Metabolites
The standard method for the quantitative analysis of Bis(methylsulfinylethyl)sulfone and other β-lyase metabolites in urine involves isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A common procedure for the analysis of β-lyase metabolites involves the following steps:
-
Enzymatic Deconjugation: Urine samples may be treated with β-glucuronidase to release any conjugated metabolites.[4]
-
Reduction: The various β-lyase metabolites, including sulfoxides, are reduced to a single, stable analyte, 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE), using a reducing agent such as titanium(III) chloride.[4][5] This simplifies the analysis by converting multiple metabolites into a single target molecule.
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the preparation process to account for any loss during extraction and analysis.
-
Solid-Phase Extraction (SPE): The SBMTE and the internal standard are extracted and concentrated from the urine matrix using a solid-phase extraction cartridge.[4][6]
-
Derivatization: For GC-MS analysis, the extracted analytes may be derivatized to improve their volatility and chromatographic properties.[4]
Instrumental Analysis
The prepared samples are then analyzed by GC-MS/MS or LC-MS/MS. The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the detection of very low concentrations of the target analytes in a complex biological matrix. Quantification is achieved by comparing the signal of the native analyte to that of the isotopically labeled internal standard.
The following diagram outlines the typical analytical workflow.
Quantitative Data from Exposure Studies
The concentration of sulfur mustard metabolites in urine can vary significantly depending on the extent and route of exposure. The following table summarizes findings from studies that have quantified β-lyase metabolites in the urine of individuals accidentally exposed to sulfur mustard. The reported analyte is SBMTE, the reduced form of Bis(methylsulfinylethyl)sulfone and other related metabolites.
| Patient/Group | Time of Sample Collection (post-exposure) | Concentration of SBMTE (ng/mL) | Reference |
| Patient 1 (highly blistered) | Day 2 | 41 | [7] |
| Patient 2 (one small blister) | Day 2 | 2.6 | [7] |
| Patient 1 | Day 2 | 3.1 (as bis-mercapturate of mustard sulfone) | [7] |
| Human Subjects (n=2) | Not specified | Detected at concentrations comparable to thiodiglycol (B106055) sulfoxide | [8] |
| Exposed Individuals (n=7) | 30 hours | Various levels detected, correlation with clinical severity | [5] |
| Patient 1 | Not specified | 314.43 | [9] |
| Patient 2 | Not specified | 61.57 | [9] |
Conclusion
This compound is an indispensable tool for the accurate and reliable verification of sulfur mustard exposure. Its use as an internal standard in robust analytical methods like GC-MS/MS and LC-MS/MS allows for precise quantification of the corresponding urinary metabolite, a definitive biomarker of exposure. This technical guide provides a foundational understanding of its chemical properties, metabolic origin, and analytical application, serving as a valuable resource for professionals in toxicology, clinical chemistry, and drug development.
References
- 1. 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | C6H14O4S3 | CID 126251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Portal [laro.lanl.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Evidence of sulfur mustard exposure in victims of chemical terrorism by detection of urinary β-lyase metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of urinary metabolites of sulfur mustard in two individuals after accidental exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): identification of beta-lyase metabolites and hydrolysis products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Discovery and history of Bis(methylsulfinylethyl)sulfone compounds.
An In-depth Technical Guide to Bis(methylsulfinylethyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylsulfinylethyl)sulfone, also known as 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane], is an organosulfur compound of significant interest in the field of toxicology and analytical chemistry.[1] It is recognized primarily as a metabolite of the chemical warfare agent sulfur mustard, and its detection is a key biomarker for exposure to this harmful substance.[1] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical methodologies related to Bis(methylsulfinylethyl)sulfone.
Discovery and History
The discovery of Bis(methylsulfinylethyl)sulfone is intrinsically linked to the study of the metabolism of sulfur mustard. Following exposure, sulfur mustard undergoes a series of complex biotransformations in the body. Early research focused on identifying stable metabolites that could be used for verification of exposure. In 1992, Black et al. identified Bis(methylsulfinylethyl)sulfone as a significant urinary metabolite of sulfur mustard in rats.[1] This discovery was a crucial step forward in the development of reliable methods for the retrospective diagnosis of sulfur mustard poisoning.
Subsequent research has focused on refining the analytical techniques for the detection of this metabolite in biological samples, further solidifying its role as a key biomarker.[1]
Chemical and Physical Properties
Bis(methylsulfinylethyl)sulfone is a sulfone compound containing two methylsulfinyl ethyl groups. The presence of both sulfone and sulfoxide (B87167) functional groups gives it distinct chemical properties.[2][3]
| Property | Value | Reference |
| Molecular Formula | C6H14O4S3 | [1] |
| Molecular Weight | 246.37 g/mol | [1] |
| CAS Number | 137371-96-1 | [1] |
| Synonyms | 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane, 1,1'-Sulfonylbis[2-(methylsulfinyl)ethane] | [1] |
Metabolic Pathway
The formation of Bis(methylsulfinylethyl)sulfone in the body is a result of the extensive metabolism of sulfur mustard. The pathway involves several key steps, including hydrolysis, conjugation with glutathione, and subsequent oxidation.
Metabolic conversion of sulfur mustard to Bis(methylsulfinylethyl)sulfone.
Experimental Protocols
The analysis of Bis(methylsulfinylethyl)sulfone in biological samples, particularly urine, is a critical application. The following is a generalized workflow for its detection and quantification.
General workflow for the analysis of Bis(methylsulfinylethyl)sulfone.
Detailed Methodologies
A common analytical approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). A detailed protocol based on the work of Li et al. (2013) is summarized below.[1]
1. Sample Preparation:
-
A urine sample (1 mL) is mixed with an internal standard.
-
The sample is subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances and concentrate the analyte.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Bis(methylsulfinylethyl)sulfone and its internal standard.
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| MRM Transitions | Analyte and internal standard specific |
Synthesis of Sulfone Compounds
While the primary interest in Bis(methylsulfinylethyl)sulfone is as a metabolite, understanding the synthesis of sulfone compounds in general provides valuable context. A common method for the synthesis of sulfones is the oxidation of the corresponding sulfide.[4][5][6]
General pathway for the synthesis of sulfones from sulfides.
Common oxidizing agents used for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. The reaction conditions can be controlled to selectively produce either the sulfoxide or the sulfone.[6]
Biological Significance and Applications
The primary biological significance of Bis(methylsulfinylethyl)sulfone is its role as a biomarker for sulfur mustard exposure.[1] Its detection in urine provides a definitive confirmation of exposure, which is crucial for both medical treatment and forensic investigations.
While this specific compound is a metabolite, the broader class of sulfone-containing molecules has diverse biological activities and applications in drug development.[4][7][8] Sulfones are found in a variety of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[7][8]
Conclusion
Bis(methylsulfinylethyl)sulfone is a key metabolite of sulfur mustard that plays a critical role in the verification of exposure to this chemical warfare agent. Its discovery has spurred the development of sensitive and specific analytical methods for its detection in biological fluids. A thorough understanding of its chemical properties, metabolic formation, and analytical methodologies is essential for researchers and scientists working in the fields of toxicology, clinical chemistry, and drug development. Further research into the long-term toxicological effects of this metabolite may provide additional insights into the health consequences of sulfur mustard exposure.
References
- 1. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
- 2. Organosulfur compound - Sulfinyl, Sulfonyl, Compounds | Britannica [britannica.com]
- 3. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 4. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bis(methylsulfinylethyl)sulfone-13C4. Given the limited direct data on the isotopically labeled compound, this guide also draws on information from its parent compound, Bis(methylsulfinylethyl)sulfone, and general principles of sulfone and sulfoxide (B87167) chemistry to provide a robust set of recommendations and protocols.
Introduction to this compound
This compound is the carbon-13 labeled analogue of Bis(methylsulfinylethyl)sulfone. The parent compound is a known metabolite of sulfur mustard and is utilized as a reference standard in various analytical and research applications, including toxicology and environmental monitoring. The incorporation of four 13C atoms makes it an ideal internal standard for mass spectrometry-based quantification, providing a distinct mass shift while maintaining nearly identical chemical and physical properties to the unlabeled compound.
Stability Profile
While specific quantitative stability data for this compound is not extensively available in published literature, the general chemical nature of sulfones and the available product information provide strong indicators of its stability.
Chemical Stability: The sulfone group is known for its high chemical stability, particularly resistance to oxidation.[1] A Safety Data Sheet (SDS) for the parent compound, Bis(methylsulfinylethyl)sulfone, states that it is "Stable under recommended storage conditions".[2] This high intrinsic stability is a key feature of sulfone-containing molecules.
Thermal Stability: Sulfones generally exhibit good thermal stability. However, like most organic compounds, prolonged exposure to high temperatures should be avoided to prevent any potential degradation.
Photostability: While some complex aromatic sulfones have been studied for their photostability, specific data for this compound is unavailable. As a general precaution, exposure to direct sunlight or strong UV radiation should be minimized.
Recommended Storage Conditions
Based on available product information and the stability of related compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Refrigerator (2-8 °C) or Freezer (-20 °C) | Storing at reduced temperatures is a standard practice to minimize any potential for chemical degradation over time. A precursor to the parent compound is recommended to be stored at -20°C, suggesting that freezer storage is a suitable long-term option. |
| Atmosphere | Store in a tightly sealed container. | To prevent the ingress of moisture and potential atmospheric contaminants. |
| Light | Protect from light. | Store in an amber vial or in a dark location to avoid any potential photolytic degradation. |
| Form | Solid (Neat) or in Solution | If stored in solution (e.g., in DMSO), be aware of potential solvent-related degradation over extended periods, especially at room temperature. For solutions, freezer storage is generally preferred, though care must be taken to avoid precipitation. |
Experimental Protocols for Stability Assessment
For users who wish to perform their own stability studies, the following general protocols for chemical reference standards can be adapted.
Long-Term Stability Testing Protocol
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in amber glass vials with PTFE-lined caps. A subset of samples can be prepared as solutions in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.
-
Storage: Place the samples in a calibrated refrigerator (2-8 °C) or freezer (-20 °C) designated for stability studies.
-
Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months).
-
Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the purity and concentration of the compound.
-
Data Evaluation: At each time point, assess the sample for any change in physical appearance, purity, and concentration compared to the initial (time 0) analysis.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.
Methodology:
-
Stress Conditions: Expose the compound (in solid state or in solution) to various stress conditions more severe than accelerated stability testing. These typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: 105 °C for 24-48 hours (for solid state).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that the decrease in the amount of the parent compound correlates with the increase in the amount of degradation products.
Handling and Use Workflow
The following diagram illustrates the recommended workflow for handling and using this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Potential Degradation Pathways
While specific degradation pathways for Bis(methylsulfinylethyl)sulfone have not been detailed in the available literature, potential degradation could theoretically involve the sulfoxide moieties, which are more susceptible to oxidation or reduction than the central sulfone group. Forced degradation studies would be necessary to elucidate the actual degradation products. The following diagram illustrates a hypothetical logical relationship for stability assessment.
Caption: Logical workflow for assessing the stability of the compound.
References
An In-depth Technical Guide to the Safety of Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for Bis(methylsulfinylethyl)sulfone-13C4, a stable isotope-labeled compound. The information presented is primarily based on the Safety Data Sheet (SDS) for the unlabeled parent compound, Bis(methylsulfinylethyl)sulfone, as the toxicological properties are expected to be nearly identical. This document is intended to support risk assessments and ensure safe handling in a laboratory setting.
Chemical Identification and Physical Properties
This compound is the 13C-labeled version of Bis(methylsulfinylethyl)sulfone, a known metabolite of sulfur mustard found in urine.[1] The primary use of the 13C4-labeled compound is in research applications, such as metabolic studies and as an internal standard for analytical quantification.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane-13C4 |
| CAS Number | 672310-55-3 |
| Molecular Formula | C2¹³C4H14O4S3 |
| Molecular Weight | 250.34 g/mol |
| Appearance | Neat |
Data for unlabeled Bis(methylsulfinylethyl)sulfone (CAS: 137371-96-1)
| Property | Value |
|---|---|
| Molecular Formula | C6H14O4S3 |
| Molecular Weight | 246.37 g/mol |
Hazard Identification and Classification
Based on the available information for the unlabeled compound, Bis(methylsulfinylethyl)sulfone is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, as with any chemical of unknown toxicological profile, it should be handled with care.
GHS Hazard Pictograms: Not applicable Signal Word: Not applicable Hazard Statements: Not applicable Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
A general workflow for chemical hazard identification and risk assessment is outlined below.
Caption: General workflow for chemical hazard identification and risk assessment.
Toxicological Information
There is no specific toxicological data available for this compound or its unlabeled counterpart. However, being a metabolite of sulfur mustard, a known vesicant and carcinogen, caution is warranted. The toxicological properties have not been fully investigated.
General Toxicological Concerns for Sulfonyl Compounds:
-
Skin and Eye Irritation: Some sulfonyl compounds can cause skin and eye irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
First-Aid Measures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
The following diagram illustrates the standard first-aid response protocol.
Caption: Standard first-aid response protocol for chemical exposure.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
Engineering Controls:
-
Use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
The hierarchy of controls for minimizing chemical exposure is depicted in the following diagram.
Caption: Hierarchy of controls for chemical exposure.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. Avoid contact with strong oxidizing agents.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of sulfur oxides.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document has been prepared as a guide to the safe handling of this compound and is based on the available information for the unlabeled compound. It is not exhaustive and should be used in conjunction with other safety resources and professional judgment. The user is responsible for determining the suitability of this information for their particular application and for ensuring compliance with all applicable laws and regulations.
References
The Biological Significance of 13C4 Isotopic Labeling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has emerged as an indispensable tool in modern biological and biomedical research, providing unprecedented insights into the dynamic nature of metabolic networks. Among the various isotopic tracers, those enriched with Carbon-13 (¹³C) have proven particularly valuable for elucidating metabolic pathways, quantifying flux rates, and understanding cellular physiology in both health and disease. This technical guide focuses specifically on the applications and methodologies surrounding 13C4 isotopic labeling , where molecules containing four ¹³C atoms are utilized to trace the fate of carbon backbones through intricate biochemical transformations.
The use of 13C4-labeled compounds, such as succinate, fumarate (B1241708), malate, and aspartate, offers a powerful approach to probe central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle and related anaplerotic and cataplerotic pathways. This guide will provide a comprehensive overview of the core principles, experimental protocols, data interpretation, and diverse applications of 13C4 isotopic labeling for researchers, scientists, and drug development professionals.
Core Principles of 13C4 Isotopic Labeling
The fundamental principle behind 13C4 isotopic labeling lies in the introduction of a "heavy" carbon source into a biological system and the subsequent tracking of its incorporation into downstream metabolites. By using a molecule with four ¹³C atoms, researchers can follow the intact four-carbon backbone or its fragments as they are processed by various enzymatic reactions. This allows for the unambiguous determination of metabolic pathways and the quantification of their relative activities.
The analysis of mass isotopomer distributions (MIDs) of key metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is central to this technique. The observed pattern of ¹³C enrichment provides a metabolic signature that can be used to infer flux through different pathways.
Applications in Metabolic Research
Elucidating the Tricarboxylic Acid (TCA) Cycle
13C4-labeled compounds are exceptionally well-suited for studying the TCA cycle, a central hub of cellular metabolism. By introducing 13C4-succinate, -fumarate, or -malate, researchers can directly probe the oxidative and reductive fluxes within the cycle. For instance, the appearance of M+4 labeled citrate (B86180) after administration of a 13C4-labeled TCA cycle intermediate can confirm oxidative metabolism. Conversely, the detection of M+4 labeled α-ketoglutarate can indicate reductive carboxylation, a pathway often upregulated in cancer cells.[1]
Anaplerosis and Cataplerosis
The replenishment (anaplerosis) and removal (cataplerosis) of TCA cycle intermediates are critical for maintaining cellular homeostasis and supporting biosynthesis. 13C4-labeled tracers can quantify the contribution of various substrates to the TCA cycle pool. For example, tracing the fate of 13C4-aspartate can reveal its role in anaplerosis and its contribution to nucleotide and amino acid synthesis.
Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming, often characterized by altered TCA cycle activity and increased reliance on specific nutrients. 13C4 isotopic labeling has been instrumental in dissecting these metabolic shifts. For example, studies have used 13C4-fumarate to investigate the consequences of fumarate hydratase deficiency in certain cancers, revealing novel metabolic dependencies.
Applications in Drug Development
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical component of drug development. 13C4-labeled compounds can be used as tracers to conduct pharmacokinetic studies. By administering a 13C4-labeled version of a drug, its metabolic fate can be precisely tracked and distinguished from endogenous molecules. This approach provides valuable information on drug clearance, volume of distribution, and half-life.[2]
Target Engagement and Mechanism of Action
13C4 isotopic labeling can be employed to assess the on-target and off-target effects of a drug. By monitoring the metabolic fluxes in the presence and absence of a drug, researchers can determine how the drug modulates specific metabolic pathways, thereby providing insights into its mechanism of action.
Applications in Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In the field of quantitative proteomics, SILAC is a powerful technique for comparing protein abundances between different cell populations. While typically employing ¹³C-labeled arginine or lysine, the principle can be extended to other amino acids. The use of a 13C4-labeled amino acid, such as 13C4-aspartate, would allow for the differential labeling of proteins for subsequent mass spectrometric analysis, enabling the precise quantification of changes in the proteome in response to various stimuli or drug treatments.[3][4]
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing 13C4 isotopic labeling, providing a clear comparison of key findings.
Table 1: Pharmacokinetic Parameters of 13C4-Labeled Succinic Acid in Mice [2]
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Clearance (mL/h/kg) | 4574.5 | - |
| Volume of Distribution (mL/kg) | 520.8 | - |
| Terminal Half-life (h) | 0.56 | - |
| Bioavailability (%) | - | 1.5 |
Table 2: Tissue Distribution of 13C4-Labeled Succinic Acid in Mice (AUClast, hng/mL or hng/g) [2]
| Tissue | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Plasma | 2187.6 | 1509.7 |
| Liver | 1089.4 | 4356.9 |
| Kidney | 1293.7 | 1876.5 |
| Brown Adipose Tissue | 1001.2 | 3456.8 |
| White Adipose Tissue | 876.5 | 2345.1 |
Experimental Protocols
Protocol 1: In Vivo 13C4-Succinate Tracing in a Mouse Model
This protocol is adapted from a study investigating the pharmacokinetics and tissue distribution of 13C4-labeled succinic acid.[2]
1. Animal Model and Tracer Administration:
-
Animals: Male C57BL/6 mice.
-
Tracer: Succinic acid-13C4 (¹³C₄SA).
-
Intravenous (IV) Administration: A single dose of 10 mg/kg ¹³C₄SA is administered via the tail vein.
-
Oral (PO) Administration: A single dose of 100 mg/kg ¹³C₄SA is administered by oral gavage.
2. Sample Collection:
-
Blood: Blood samples (approximately 50 µL) are collected from the jugular vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.
-
Tissues: At the final time point, mice are euthanized, and tissues (liver, kidney, brown adipose tissue, white adipose tissue) are collected, weighed, and immediately frozen in liquid nitrogen.
3. Sample Preparation for LC-MS/MS Analysis:
-
Plasma: To 20 µL of plasma, add 100 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog). Vortex and centrifuge to precipitate proteins.
-
Tissues: Homogenize the tissue in a suitable buffer. To an aliquot of the homogenate, add acetonitrile with an internal standard, vortex, and centrifuge.
-
Supernatant Transfer: Transfer the supernatant from both plasma and tissue samples to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a suitable column for separating polar metabolites, such as a HILIC column.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of ¹³C₄SA and the internal standard.
5. Data Analysis:
-
Pharmacokinetic Parameters: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability using non-compartmental analysis software.
-
Tissue Distribution: Determine the concentration of ¹³C₄SA in different tissues over time to assess its distribution profile.
Protocol 2: General In Vitro 13C4-Labeled Metabolite Tracing in Cultured Cells
1. Cell Culture and Labeling:
-
Cell Lines: Choose an appropriate cell line for the research question.
-
Culture Medium: Culture cells in a standard medium. For the labeling experiment, switch to a medium containing the 13C4-labeled tracer (e.g., 13C4-aspartate, 13C4-fumarate) at a defined concentration.
-
Labeling Time: Incubate the cells with the labeled medium for a specific duration to achieve isotopic steady-state. This time should be optimized for the specific cell line and metabolic pathway of interest.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
3. Sample Preparation for LC-MS/MS Analysis:
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant and reconstitute it in a solvent compatible with the LC-MS/MS method.
4. LC-MS/MS Analysis:
-
Instrumentation and Chromatography: Similar to the in vivo protocol, use an LC-MS/MS system with a suitable column for metabolite separation.
-
Mass Spectrometry: Develop an MRM method to detect and quantify the different isotopologues of the targeted metabolites.
5. Data Analysis:
-
Mass Isotopomer Distribution (MID): Determine the fractional abundance of each mass isotopologue for the metabolites of interest.
-
Metabolic Flux Analysis (MFA): Use the MID data in conjunction with a metabolic network model to calculate intracellular metabolic fluxes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to 13C4 isotopic labeling.
Conclusion
13C4 isotopic labeling represents a powerful and versatile methodology for interrogating the complexities of cellular metabolism. Its applications span fundamental metabolic research, drug discovery and development, and quantitative proteomics. By providing detailed insights into the flow of carbon through metabolic networks, 13C4 tracers enable researchers to quantify metabolic fluxes, identify novel pathways, and understand the metabolic basis of disease. The continued development of analytical technologies and computational tools will further enhance the utility of 13C4 isotopic labeling, solidifying its role as a cornerstone of modern systems biology. This guide provides a foundational understanding and practical framework for scientists and researchers to effectively harness the potential of 13C4 isotopic labeling in their respective fields.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Bis(methylsulfinylethyl)sulfone-13C4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylsulfinylethyl)sulfone is a key metabolite of the chemical warfare agent sulfur mustard. Accurate and sensitive quantification of this metabolite in biological matrices is crucial for confirming exposure and understanding the toxicology and pharmacokinetics of sulfur mustard. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[1] Bis(methylsulfinylethyl)sulfone-13C4 is a stable isotope-labeled internal standard designed for the precise quantification of Bis(methylsulfinylethyl)sulfone in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of Bis(methylsulfinylethyl)sulfone in human urine. The protocol is adapted from validated methods for similar sulfur mustard metabolites and is intended to serve as a comprehensive guide for researchers in toxicology, clinical chemistry, and drug development.[3][4]
Metabolic Pathway of Sulfur Mustard
Sulfur mustard undergoes extensive metabolism in the body, leading to the formation of various metabolites that can be used as biomarkers of exposure. One of the major metabolic pathways is the β-lyase pathway, which results in the formation of sulfone metabolites, including Bis(methylsulfinylethyl)sulfone.
Caption: Figure 1. Simplified Metabolic Pathway of Sulfur Mustard.
Experimental Protocol: Quantitative Analysis of Bis(methylsulfinylethyl)sulfone in Human Urine by LC-MS/MS
This protocol describes a method for the extraction and quantification of Bis(methylsulfinylethyl)sulfone from human urine using this compound as an internal standard.
Materials and Reagents
-
Bis(methylsulfinylethyl)sulfone (Analyte)
-
This compound (Internal Standard)[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking: To 1 mL of urine sample, add a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized LC-MS/MS Parameters.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bis(methylsulfinylethyl)sulfone | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Table 2: Multiple Reaction Monitoring (MRM) Transitions. Note: The exact m/z values need to be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of Bis(methylsulfinylethyl)sulfone.
Caption: Figure 2. Experimental Workflow for Quantitative Analysis.
Method Validation Data
The following tables summarize the expected performance characteristics of this analytical method, based on data from similar validated assays for sulfur mustard metabolites.[3][6]
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Bis(methylsulfinylethyl)sulfone | 0.5 - 500 | > 0.995 | 0.5 |
Table 3: Linearity and LLOQ of the Method.
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 1.5 | < 10 | < 12 | 90 - 110 |
| Medium | 50 | < 8 | < 10 | 92 - 108 |
| High | 400 | < 7 | < 9 | 95 - 105 |
Table 4: Precision and Accuracy of the Method.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of Bis(methylsulfinylethyl)sulfone in human urine by LC-MS/MS. This approach ensures high accuracy and precision, which are essential for clinical and forensic toxicology, as well as for research in drug development and occupational health. The detailed protocol and expected performance characteristics presented here serve as a valuable resource for laboratories implementing this important analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of efficient stable isotope dilution LC-HESI-MS/MS method for the verification of β-lyase metabolites in human urine after sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Simultaneous determination of sulfur mustard and related oxidation products by isotope-dilution LC-MS/MS method coupled with a chemical conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(methylsulfinylethyl)sulfone-13C4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylsulfinylethyl)sulfone (also known as 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] or SBMSE) is a key urinary metabolite of the chemical warfare agent sulfur mustard.[1][2][3] Accurate and sensitive quantification of SBMSE is crucial for verifying exposure to sulfur mustard. The use of a stable isotope-labeled internal standard, such as Bis(methylsulfinylethyl)sulfone-13C4, is the gold standard for quantitative analysis by mass spectrometry. This carbon-13 labeled analogue serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, thus correcting for variations in sample preparation and instrument response.[4][5][6]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of SBMSE in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for analytical methods utilizing a stable isotope-labeled internal standard for the analysis of sulfur mustard metabolites.
Table 1: Method Detection and Quantitation Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| SBMSE | HPLC-MS/MS | 0.03 ng/mL | - | Human Urine | [7] |
| SBMTE* | GC-MS/MS | 0.25 ng/mL | - | Human Urine | [2][8][9] |
| TDG** | GC-MS/MS | 0.5 ng/mL | - | Human Urine | [2][8][9] |
| β-lyase metabolites | LC-MS/MS | 0.1 - 0.5 ng/mL | - | Human Urine | [1] |
*SBMTE (1,1'-sulfonylbis[2-(methylthio)ethane]) is a reduced form of SBMSE. **TDG (thiodiglycol) is another sulfur mustard metabolite.
Table 2: Calibration and Linearity
| Analyte | Method | Calibration Range | Correlation Coefficient (r²) | Reference |
| SBMSE | HPLC-MS/MS | 0.1 - 100 ng/mL | > 0.99 | [7] |
| [S-HETE]-Cys-Pro-Phe*** | UHPLC-MS/MS | 3.00 - 250 ng/mL | > 0.99 | [10][11] |
***A tripeptide adduct of sulfur mustard, demonstrating typical calibration performance for related biomarkers.
Experimental Protocols
This section details the methodology for the quantification of Bis(methylsulfinylethyl)sulfone in urine using this compound as an internal standard.
Materials and Reagents
-
Bis(methylsulfinylethyl)sulfone (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reverse-phase)
-
Human urine (blank matrix for calibration standards)
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standard and the 13C4-labeled internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for creating the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL in the initial mobile phase composition.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To 1 mL of urine sample, add a known amount of the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering matrix components. A typical wash may consist of water followed by a low percentage of organic solvent (e.g., 20% acetonitrile in water).[12]
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent, such as acetonitrile or methanol.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating these polar metabolites.[7]
-
Mobile Phase A: 0.1% Formic acid in water or 0.02 M ammonium formate in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or 0.02 M ammonium formate in methanol.[12]
-
Gradient: A typical gradient might start with a high percentage of organic phase (e.g., 95% B) and ramp down to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Monitored Transitions:
-
Bis(methylsulfinylethyl)sulfone: Monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion.
-
This compound: Monitor the corresponding transition for the labeled internal standard, which will have a mass shift of +4 Da.
-
-
Collision Energy and other MS parameters: Optimize these parameters for the specific instrument being used to achieve maximum sensitivity.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of Bis(methylsulfinylethyl)sulfone in the unknown samples by calculating their analyte/internal standard peak area ratios and interpolating the concentration from the calibration curve.
Visualizations
Caption: Workflow for the quantification of SBMSE in urine.
Caption: Role of the internal standard in ensuring accurate quantification.
References
- 1. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of the sulfur mustard metabolites 1,1'-sulfonylbis[2-(methylthio)ethane] and thiodiglycol in urine using isotope-dilution Gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. High throughput quantitative analysis of the β-lyase sulfur mustard metabolite, 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] in urine via high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Quantitation of the sulfur mustard metabolites 1,1'-sulfonylbis[2-(methylthio)ethane] and thiodiglycol in urine using isotope-dilution Gas chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultrahigh Pressure Liquid Chromatography−Isotope Dilution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Bis(methylsulfinylethyl)sulfone-¹³C₄ in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique in metabolomics for elucidating the dynamics of metabolic pathways. The use of ¹³C-labeled compounds allows for the precise tracking of carbon atoms through cellular metabolism, providing insights into metabolic flux, nutrient utilization, and the biosynthesis of complex molecules. While specific applications of Bis(methylsulfinylethyl)sulfone-¹³C₄ in published metabolomics literature are not widely documented, its structure suggests potential utility as a tracer for studying the metabolism of sulfur-containing compounds.
Bis(methylsulfinylethyl)sulfone is a molecule containing both sulfoxide (B87167) and sulfone functional groups. Its ¹³C₄-labeled version can theoretically be used to trace the metabolic fate of related xenobiotics or endogenous molecules, offering a window into detoxification pathways and the impact of such compounds on cellular metabolism. The protocols and applications outlined below are based on established methodologies for using ¹³C-labeled tracers in metabolomics and are adapted for the hypothetical application of Bis(methylsulfinylethyl)sulfone-¹³C₄.
Core Concepts of Stable Isotope Tracing
The fundamental principle of stable isotope tracing involves introducing a labeled substrate (e.g., Bis(methylsulfinylethyl)sulfone-¹³C₄) into a biological system and monitoring the incorporation of the ¹³C label into downstream metabolites. This is typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4] By analyzing the mass shifts or distinct NMR signals of metabolites, researchers can map metabolic pathways and quantify the contribution of the tracer to various metabolic pools.[5][6][7]
Hypothetical Application: Tracing Xenobiotic Metabolism
Given its chemical nature, Bis(methylsulfinylethyl)sulfone-¹³C₄ could be employed to investigate the metabolic pathways of sulfur-containing xenobiotics. This could be particularly relevant in drug development and toxicology to understand how a drug or environmental compound is metabolized and what impact it has on cellular biochemistry.
A potential experimental workflow is outlined below:
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Bis(methylsulfinylethyl)sulfone Metabolite in Urine using Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for the quantitative analysis of Bis(methylsulfinylethyl)sulfone, a metabolite of interest, in human urine samples. The method utilizes a stable isotope-labeled internal standard, Bis(methylsulfinylethyl)sulfone-13C4, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in complex biological matrices as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This methodology is particularly relevant for clinical research, toxicology studies, and drug development where reliable biomarker quantification is crucial.
The unlabeled analyte, 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE), is a known metabolite of sulfur mustard, and its detection in urine is an indicator of exposure.[2][3][4][5] The protocol described herein is adapted from established methods for the analysis of sulfur mustard metabolites in urine.[3]
Principle of the Method
The quantitative analysis is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is added to the urine sample as an internal standard. The analyte and the internal standard are then extracted from the urine matrix using solid-phase extraction (SPE). The purified extract is analyzed by LC-MS/MS operating in the selected reaction monitoring (SRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Bis(methylsulfinylethyl)sulfone (Analyte)
-
This compound (Internal Standard)[6]
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Human urine (blank)
-
-
Consumables:
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bis(methylsulfinylethyl)sulfone in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature and centrifuge to remove any particulate matter.
-
Spiking: To 1 mL of urine, add a known amount of the this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume of the reconstituted sample.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard need to be optimized. Based on the structure, potential transitions are provided in the table below.
-
Quantitative Data
The following tables summarize the key parameters for the quantitative analysis.
Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bis(methylsulfinylethyl)sulfone (Analyte) | 247.0 | 183.0 | 15 |
| This compound (Internal Standard) | 251.0 | 187.0 | 15 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Bis(methylsulfinylethyl)sulfone in urine.
Caption: Logical relationship of using an isotopically labeled internal standard for accurate quantification.
References
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of efficient stable isotope dilution LC-HESI-MS/MS method for the verification of β-lyase metabolites in human urine after sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Methods Using Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis(methylsulfinylethyl)sulfone-13C4 as an internal standard in isotope dilution mass spectrometry (IDMS). The primary application is the quantitative analysis of sulfur mustard (HD) exposure biomarkers in biological matrices, particularly urine.
Introduction
Bis(methylsulfinylethyl)sulfone, a key metabolite of the chemical warfare agent sulfur mustard, serves as a crucial biomarker for verifying exposure. Accurate quantification of this and related metabolites is essential for clinical diagnosis, forensic investigation, and understanding the toxicological impact of sulfur mustard. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses, offering high precision and accuracy.[1] this compound is the stable isotope-labeled (SIL) internal standard corresponding to the native analyte, 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE), a major metabolite derived from the glutathione (B108866) conjugation and subsequent β-lyase pathway of sulfur mustard metabolism.[2][3][4]
The use of a SIL internal standard like this compound is critical as it co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This ensures robust and reliable quantification, even at low concentrations.
Metabolic Pathway of Sulfur Mustard
Upon entering the body, sulfur mustard undergoes several metabolic transformations. A significant pathway involves conjugation with glutathione, followed by enzymatic processing through the β-lyase pathway. This leads to the formation of several urinary metabolites, including 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) and 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE).[2][3][4] For analytical purposes, these sulfoxide (B87167) metabolites are often chemically reduced to a common, more stable analyte, 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE), to simplify quantification.[1]
Experimental Protocols
Protocol 1: Quantification of Sulfur Mustard β-Lyase Metabolites in Human Urine by LC-MS/MS
This protocol describes the quantification of SBMSE and MSMTESE in urine samples using this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in methanol)
-
Native standards: SBMSE and MSMTESE
-
Human urine (blank)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation Workflow
3. Detailed Procedure
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking blank human urine with known concentrations of native SBMSE and MSMTESE.
-
Sample Spiking: To 1 mL of each urine sample, calibration standard, and QC, add a fixed amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Vortex and Incubate: Vortex the samples for 30 seconds and let them equilibrate for 30 minutes at room temperature.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the entire sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 2 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for the native analytes and the 13C4-labeled internal standard need to be optimized.
Data Presentation
The following tables present representative quantitative data that can be expected from the described protocol.
Table 1: LC-MS/MS SRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| SBMSE (Analyte) | Optimized Value | Optimized Value | Optimized Value |
| MSMTESE (Analyte) | Optimized Value | Optimized Value | Optimized Value |
| This compound (Internal Standard) | Analyte m/z + 4 | Optimized Value | Optimized Value |
Note: The exact m/z values and collision energies must be determined empirically on the specific mass spectrometer used.
Table 2: Calibration Curve and Performance Data
| Parameter | SBMSE | MSMTESE |
| Calibration Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Medium | 10 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| High | 80 | < 10 | 90 - 110 | < 15 | 85 - 115 |
Conclusion
The use of this compound as an internal standard in isotope dilution LC-MS/MS methods provides a highly reliable and accurate approach for the quantification of sulfur mustard exposure biomarkers. The detailed protocol and expected performance data presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, clinical chemistry, and forensic analysis. The robustness of this methodology is critical for the accurate assessment of exposure to this chemical warfare agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Bis(methylsulfinylethyl)sulfone-13C4 in Biological Matrices
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bis(methylsulfinylethyl)sulfone, a key metabolite of sulfur mustard, in urine samples. The protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bis(methylsulfinylethyl)sulfone-13C4 as a stable isotope-labeled internal standard for accurate quantification.[1] This methodology is critical for researchers, scientists, and drug development professionals involved in toxicology studies and the development of medical countermeasures. The use of a stable isotope-labeled internal standard like this compound is standard practice for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Introduction
Bis(methylsulfinylethyl)sulfone, also known as 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE), is a significant metabolite of the chemical warfare agent sulfur mustard and is detectable in urine.[2][3] Accurate and reliable quantification of this metabolite is essential for verifying exposure and understanding the toxicokinetics of sulfur mustard. This protocol outlines a validated approach using solid-phase extraction (SPE) for sample clean-up and concentration, followed by sensitive detection with LC-MS/MS operating in the selected reaction monitoring (SRM) mode.[1][2][4]
Experimental
Materials and Reagents
-
Bis(methylsulfinylethyl)sulfone (analyte) standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., ENV+)
-
Human urine (blank)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking: To a 1 mL aliquot of urine, add the this compound internal standard to a final concentration of 10 ng/mL. For calibration standards and quality controls, spike with the unlabeled analyte standard to achieve the desired concentrations.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Selected Reaction Monitoring (SRM) of precursor-to-product ion transitions for both the analyte and the internal standard.
Quantitative Data
The following table summarizes the typical quantitative performance of the method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[2][4] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Bis(methylsulfinylethyl)sulfone.
Signaling Pathway Diagram
Caption: Logical relationship of exposure, metabolism, and analytical detection.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Bis(methylsulfinylethyl)sulfone in urine. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol highly suitable for toxicological assessments and clinical research.
References
Application Notes and Protocols for Bis(methylsulfinylethyl)sulfone-13C4 in Environmental Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Bis(methylsulfinylethyl)sulfone-13C4 (BMSE-13C4) in environmental toxicology. Given that BMSE is a metabolite of sulfur mustard, its environmental fate and toxicological profile are of significant interest.[1] The use of a stable isotope-labeled internal standard like BMSE-13C4 is critical for accurate quantification and metabolic studies.[2][3]
Application Notes
This compound is the ¹³C-labeled version of Bis(methylsulfinylethyl)sulfone.[4] Stable isotope-labeled compounds are powerful tools in metabolism and toxicity studies, enabling precise quantification and elucidation of metabolic pathways.[5][6] The primary applications of BMSE-13C4 in environmental toxicology include:
-
Metabolic Fate and Biotransformation Studies: BMSE-13C4 can be used as a tracer to investigate the metabolic pathways of the parent compound in various organisms and environmental systems.[3][7] By tracking the ¹³C label, researchers can identify and quantify novel metabolites, providing insights into detoxification or bioactivation processes.
-
Pharmacokinetic and Toxicokinetic (PK/TK) Studies: The use of labeled compounds is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.[5][6] BMSE-13C4 can be administered to model organisms to determine key PK/TK parameters such as bioavailability, half-life, and clearance rates.
-
Environmental Fate and Transport Analysis: In environmental matrices such as soil, water, and sediment, BMSE-13C4 can be used to study the degradation, persistence, and mobility of the parent compound.[2] This is essential for assessing the long-term environmental impact of sulfur mustard degradation products.
-
Quantitative Bioaccumulation and Trophic Transfer Studies: By spiking environmental systems with a known concentration of BMSE-13C4, researchers can accurately measure its uptake and accumulation in different trophic levels of an ecosystem. This data is vital for assessing the potential for biomagnification.
-
Analytical Method Validation: BMSE-13C4 serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable quantification of the unlabeled analyte.
Experimental Protocols
Protocol 1: Metabolic Fate of Bis(methylsulfinylethyl)sulfone in a Model Organism (e.g., Zebrafish, Danio rerio)
Objective: To identify and quantify the metabolites of Bis(methylsulfinylethyl)sulfone in zebrafish using BMSE-13C4 as a tracer.
Materials:
-
Bis(methylsulfinylethyl)sulfone (BMSE)
-
This compound (BMSE-13C4)
-
Adult zebrafish (Danio rerio)
-
Aquarium tanks with controlled temperature and lighting
-
Fish food
-
Solvents (e.g., acetonitrile, methanol, water) of LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Acclimation: Acclimate adult zebrafish in clean aquarium water for at least one week prior to the experiment.
-
Dosing: Prepare a stock solution of BMSE in a suitable vehicle (e.g., dimethyl sulfoxide, DMSO). Expose a group of zebrafish to a sub-lethal concentration of BMSE in the tank water. A control group should be exposed to the vehicle only.
-
Tracer Administration: After a defined exposure period (e.g., 24 hours), administer a known amount of BMSE-13C4 to the exposed and control groups.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours) post-tracer administration, collect water samples and euthanize a subset of fish to collect tissues (e.g., liver, muscle, gills).
-
Sample Preparation:
-
Water Samples: Acidify the water samples and pass them through an appropriate SPE cartridge to extract BMSE and its metabolites. Elute with a suitable solvent.
-
Tissue Samples: Homogenize the tissues in a suitable buffer. Perform protein precipitation with a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method. The mass spectrometer will be able to distinguish between the unlabeled BMSE and its metabolites and the ¹³C-labeled counterparts.
-
Data Analysis: Identify potential metabolites by searching for mass shifts corresponding to common biotransformation reactions (e.g., oxidation, conjugation) from the parent compound and its ¹³C-labeled analog. Quantify the parent compound and its metabolites against a calibration curve.
Protocol 2: Bioaccumulation of Bis(methylsulfinylethyl)sulfone in an Aquatic Invertebrate (e.g., Daphnia magna)
Objective: To determine the bioaccumulation factor (BAF) of Bis(methylsulfinylethyl)sulfone in Daphnia magna using BMSE-13C4 as an internal standard.
Materials:
-
Bis(methylsulfinylethyl)sulfone (BMSE)
-
This compound (BMSE-13C4)
-
Daphnia magna culture
-
Standard reconstituted freshwater
-
Glass beakers
-
Solvents for extraction (e.g., ethyl acetate, hexane)
-
Gas chromatography-mass spectrometry (GC-MS) system
Methodology:
-
Test Setup: Prepare several glass beakers with standard reconstituted freshwater.
-
Spiking: Spike the water in the beakers with a known, environmentally relevant concentration of BMSE.
-
Introduction of Organisms: Introduce a known number of Daphnia magna into each beaker.
-
Exposure: Expose the daphnids for a period sufficient to reach steady-state (e.g., 48-96 hours).
-
Sample Collection: At the end of the exposure period, collect the Daphnia magna and water samples from each beaker.
-
Sample Preparation:
-
Water Samples: Extract the water samples with a suitable organic solvent. Spike the extract with a known amount of BMSE-13C4 as an internal standard.
-
Daphnia magna Samples: Gently blot the daphnids dry and record their wet weight. Homogenize the organisms and extract the lipids and the analyte using an appropriate solvent. Spike the extract with a known amount of BMSE-13C4.
-
-
GC-MS Analysis: Analyze the extracts using a validated GC-MS method.
-
Data Analysis: Quantify the concentration of BMSE in the water (Cw) and in the daphnids (Co) using the internal standard for calibration. Calculate the Bioaccumulation Factor (BAF) as BAF = Co / Cw.
Data Presentation
Quantitative data from these studies should be presented in clear and structured tables.
Table 1: Example Table for Metabolic Fate Study Data
| Time Point (hours) | Tissue | Parent Compound (ng/g) | Metabolite A (ng/g) | Metabolite B (ng/g) |
| 2 | Liver | 150.2 ± 12.5 | 45.3 ± 5.1 | 12.1 ± 2.3 |
| 2 | Muscle | 35.8 ± 4.2 | 8.9 ± 1.5 | < LOQ |
| 8 | Liver | 85.6 ± 9.8 | 68.7 ± 7.2 | 25.4 ± 3.1 |
| 8 | Muscle | 15.2 ± 2.1 | 12.3 ± 1.8 | 5.6 ± 1.1 |
| 24 | Liver | 20.1 ± 3.5 | 40.1 ± 4.9 | 18.9 ± 2.5 |
| 24 | Muscle | < LOQ | 5.8 ± 1.0 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation. LOQ = Limit of Quantitation.
Table 2: Example Table for Bioaccumulation Study Data
| Replicate | Cwater (ng/L) | Corganism (ng/kg) | Bioaccumulation Factor (BAF) (L/kg) |
| 1 | 105.3 | 5265 | 50.0 |
| 2 | 102.8 | 5087 | 49.5 |
| 3 | 108.1 | 5513 | 51.0 |
| Mean ± SD | 105.4 ± 2.6 | 5288 ± 214 | 50.2 ± 0.8 |
Visualizations
Hypothetical Metabolic Pathway of Bis(methylsulfinylethyl)sulfone
Caption: Hypothetical metabolic pathway of Bis(methylsulfinylethyl)sulfone.
Experimental Workflow for a Bioaccumulation Study
Caption: Workflow for a bioaccumulation study using BMSE and BMSE-13C4.
Advantages of Using BMSE-13C4 as an Internal Standard
References
- 1. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
- 2. symeres.com [symeres.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfur Mustard Exposure Studies Using ¹³C₄ Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur mustard (bis(2-chloroethyl) sulfide) is a potent vesicant and alkylating agent that poses a significant threat as a chemical warfare agent. Understanding its mechanism of action, metabolism, and the long-term health effects of exposure is critical for the development of effective medical countermeasures. The use of isotopically labeled compounds, particularly ¹³C₄ labeled sulfur mustard, provides a powerful tool for researchers to trace the molecule's fate in biological systems with high precision and sensitivity. This document provides detailed application notes and experimental protocols for designing and conducting sulfur mustard exposure studies utilizing ¹³C₄ labeled compounds. The primary analytical method highlighted is mass spectrometry, which allows for the unambiguous identification and quantification of ¹³C₄-labeled sulfur mustard adducts to biological macromolecules such as DNA and proteins.
Key Applications of ¹³C₄ Labeled Sulfur Mustard
-
Pharmacokinetic and Toxicokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of sulfur mustard in vivo. The ¹³C₄ label allows for differentiation from endogenous molecules and previously existing adducts.
-
Biomarker Discovery and Validation: Identifying and quantifying specific DNA and protein adducts that can serve as long-term biomarkers of exposure.[1][2][3]
-
Mechanism of Action Studies: Elucidating the molecular pathways perturbed by sulfur mustard exposure by tracking the covalent modification of key cellular components.
-
Efficacy Testing of Medical Countermeasures: Assessing the ability of candidate drugs to prevent or reduce the formation of sulfur mustard adducts.
Data Presentation: Quantitative Analysis of Sulfur Mustard Adducts
The following tables summarize quantitative data from representative studies on sulfur mustard exposure. While not all studies utilized ¹³C₄ labeled sulfur mustard, the data provides crucial context for designing and interpreting experiments with labeled compounds.
Table 1: In Vivo DNA Adduct Formation in Rat Dermis Following Sulfur Mustard Exposure [1]
| DNA Adduct | Dose (nmol) | Time (hours) | Adduct Level (adducts/10⁹ normal bases) |
| N⁷-HETEG | 100 | 2 | 15.6 ± 2.1 |
| N⁷-HETEG | 100 | 6 | 28.9 ± 3.5 |
| N⁷-HETEG | 100 | 24 | 19.8 ± 2.7 |
| N⁷-HETEG | 500 | 24 | 95.2 ± 11.3 |
| O⁶-HETEG | 100 | 2 | 0.4 ± 0.1 |
| O⁶-HETEG | 100 | 6 | 0.9 ± 0.2 |
| O⁶-HETEG | 100 | 24 | 0.6 ± 0.1 |
| O⁶-HETEG | 500 | 24 | 3.1 ± 0.5 |
| Bis-G | 100 | 2 | 2.1 ± 0.3 |
| Bis-G | 100 | 6 | 4.5 ± 0.6 |
| Bis-G | 100 | 24 | 3.2 ± 0.4 |
| Bis-G | 500 | 24 | 15.7 ± 2.0 |
| N³-HETEA | 100 | 2 | 0.2 ± 0.05 |
| N³-HETEA | 100 | 6 | 0.5 ± 0.1 |
| N³-HETEA | 100 | 24 | 0.3 ± 0.08 |
| N³-HETEA | 500 | 24 | 1.6 ± 0.3 |
Data are presented as mean ± standard deviation. N⁷-HETEG: N⁷-(2-hydroxyethylthioethyl)guanine, O⁶-HETEG: O⁶-(2-hydroxyethylthioethyl)guanine, Bis-G: bis(2-guanin-7-yl)ethyl sulfide, N³-HETEA: N³-(2-hydroxyethylthioethyl)adenine.
Table 2: Acute Toxicity of Sulfur Mustard in Animal Models [4][5]
| Animal Model | Route of Administration | LD₅₀ (mg/kg) |
| Female Mice | Percutaneous | 5.7 |
| Female Mice | Oral | 8.1 |
| Female Mice | Subcutaneous | 23.0 |
| Male Rats | Percutaneous | 2.4 |
| Male Rats | Oral | 2.4 |
| Male Rats | Subcutaneous | 3.4 |
LD₅₀: Lethal dose for 50% of the population.
Experimental Protocols
Protocol 1: In Vitro Exposure of Human Cells to ¹³C₄ Labeled Sulfur Mustard for DNA Adduct Analysis
Objective: To quantify the formation of ¹³C₄-labeled DNA adducts in cultured human cells following exposure to ¹³C₄ sulfur mustard.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma)
-
Cell culture medium and supplements
-
¹³C₄ Labeled Sulfur Mustard (synthesis requires specialized chemical expertise)[6]
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
¹³C₄-labeled internal standards for each DNA adduct of interest
Procedure:
-
Cell Culture and Exposure:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Prepare a stock solution of ¹³C₄ sulfur mustard in a suitable solvent (e.g., ethanol).
-
Treat cells with varying concentrations of ¹³C₄ sulfur mustard for a defined period (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
DNA Extraction:
-
After exposure, harvest the cells and wash with PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity and integrity of the DNA.
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA.
-
To 10-20 µg of DNA, add the internal standards.
-
Perform enzymatic hydrolysis to release the adducted nucleosides.
-
-
Sample Clean-up:
-
Use solid-phase extraction (SPE) to purify the DNA adducts from the hydrolysis mixture.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into the LC-MS/MS system.
-
Use a suitable reverse-phase column for chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific transitions for the ¹³C₄-labeled DNA adducts and their corresponding internal standards.
-
-
Data Analysis:
-
Quantify the amount of each ¹³C₄-labeled DNA adduct by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Express the results as the number of adducts per 10⁹ normal DNA bases.
-
Protocol 2: In Vivo Administration of ¹³C₄ Labeled Sulfur Mustard to Rodents for Protein Adduct Analysis
Objective: To identify and quantify ¹³C₄-labeled sulfur mustard adducts to blood proteins (e.g., albumin, hemoglobin) in rodents.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
¹³C₄ Labeled Sulfur Mustard
-
Administration vehicle (e.g., acetone (B3395972) for dermal application)
-
Blood collection supplies
-
Plasma/serum separation tubes
-
Protein precipitation reagents (e.g., acetone)
-
Proteolytic enzymes (e.g., pronase, trypsin)[2]
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
¹³C₄-labeled peptide standards corresponding to the adducted peptides.
Procedure:
-
Animal Dosing:
-
Administer a defined dose of ¹³C₄ sulfur mustard to the animals via the desired route (e.g., percutaneous, inhalation).[4]
-
House the animals in appropriate metabolic cages for collection of excreta if required.
-
-
Blood Collection:
-
At specified time points post-exposure, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).
-
Process the blood to obtain plasma or serum.
-
-
Protein Precipitation and Digestion:
-
Precipitate the plasma/serum proteins using cold acetone.
-
Wash the protein pellet to remove unbound material.
-
Resuspend the protein pellet and perform enzymatic digestion to generate peptides.
-
-
Peptide Purification:
-
Use SPE to purify the adducted peptides from the digest.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptide fraction by LC-MS/MS.
-
Develop an MRM method to detect the specific ¹³C₄-labeled adducted peptides and their corresponding internal standards.
-
-
Data Analysis:
-
Quantify the adducted peptides using a calibration curve generated with synthetic ¹³C₄-labeled peptide standards.
-
Relate the concentration of adducted peptides to the administered dose of ¹³C₄ sulfur mustard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams were generated using the DOT language to visualize key aspects of sulfur mustard exposure studies.
Caption: Cellular signaling pathways activated by sulfur mustard exposure.
Caption: Workflow for ¹³C₄-DNA adduct analysis.
Caption: Relationship between exposure and biomarkers.
References
- 1. Abundance of four sulfur mustard-DNA adducts ex vivo and in vivo revealed by simultaneous quantification in stable isotope dilution-ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forensic evidence of sulfur mustard exposure in real cases of human poisoning by detection of diverse albumin-derived protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential toxicity of sulfur mustard administered through percutaneous, subcutaneous, and oral routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of acute mammalian toxicity using QSAR methods: a case study of sulfur mustard and its breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [laro.lanl.gov]
Application Note: Quantification of Sulfur Mustard Metabolites with Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur mustard (HD) is a potent chemical warfare agent that poses a significant threat due to its vesicant nature and ability to cause long-term health effects. Accurate and sensitive quantification of its metabolites in biological matrices is crucial for confirming exposure, understanding its toxicology, and developing effective medical countermeasures. Following exposure, sulfur mustard undergoes extensive metabolism, leading to various products, including those from the β-lyase pathway. Key metabolites from this pathway include 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) and 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE). Due to their specificity, these metabolites are considered unequivocal biomarkers of sulfur mustard exposure[1].
This application note describes a robust and sensitive method for the quantification of sulfur mustard's β-lyase pathway metabolites in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Bis(methylsulfinylethyl)sulfone-13C4 (BMSFES-13C4) , to ensure high accuracy and precision.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, BMSFES-13C4, which is chemically identical to the target analyte, is spiked into the urine sample prior to sample preparation. The internal standard co-elutes with the native analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is used for quantification. This approach effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable results.
Featured Analyte and Internal Standard
-
Analyte: Bis(methylsulfinylethyl)sulfone (BMSFES)
-
Internal Standard: this compound (BMSFES-13C4)
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of β-lyase metabolites of sulfur mustard. While specific data for BMSFES-13C4 is not published, the data presented is representative of methods using analogous isotopically labeled internal standards for similar analytes.
| Parameter | SBMSE | MSMTESE |
| Linearity Range | 5 - 200 ng/mL[2][3] | 5 - 200 ng/mL[2][3] |
| **Correlation Coefficient (R²) ** | > 0.99[2][3] | > 0.98[2][3] |
| Limit of Detection (LOD) | 4 ng/mL[2][3] | 4 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2][3] | 11 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 7.0%[4] | < 7.0%[4] |
| Inter-day Precision (%RSD) | < 9.1%[4] | < 9.1%[4] |
| Recovery | 82.8% - 118%[4] | 82.8% - 118%[4] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified metabolic pathway of sulfur mustard via the β-lyase pathway.
References
- 1. Evidence of sulfur mustard exposure in victims of chemical terrorism by detection of urinary β-lyase metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of efficient stable isotope dilution LC-HESI-MS/MS method for the verification of β-lyase metabolites in human urine after sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of seven plasma metabolites of sulfur mustard by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(methylsulfinylethyl)sulfone-13C4 as a Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(methylsulfinylethyl)sulfone-13C4 is a stable isotope-labeled compound intended for use as a tracer in biological research. The incorporation of four carbon-13 (¹³C) atoms allows for the precise tracking and quantification of this molecule and its metabolites in various biological systems. Stable isotope labeling offers a non-radioactive method to study pharmacokinetics, metabolism, and the mechanism of action of novel compounds. This document provides detailed application notes and generalized experimental protocols for the use of this compound in both in vitro and in vivo settings. Given the limited specific data on this particular tracer, the following protocols are based on established methodologies for ¹³C-labeled compounds and may require optimization for specific experimental contexts.
Principle of Application
The core principle behind using this compound as a tracer is the ability to distinguish it from its unlabeled counterpart using mass spectrometry (MS). The mass shift of +4 amu (atomic mass units) due to the ¹³C isotopes allows for the selective detection and quantification of the labeled compound and its metabolites. This is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantifying the unlabeled drug.[1]
Applications
-
Metabolic Tracing: Elucidate the metabolic fate of Bis(methylsulfinylethyl)sulfone by tracking the incorporation of the ¹³C label into downstream metabolites.[2] This can help identify metabolic pathways and potential enzymatic transformations such as oxidation, reduction, or conjugation.
-
Pharmacokinetic Studies: Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of the parent compound. Co-administration of the labeled and unlabeled compound can improve the accuracy of these studies.[3][]
-
Internal Standard: Serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the unlabeled Bis(methylsulfinylethyl)sulfone.[1][5]
Data Presentation
Quantitative data from tracer experiments should be meticulously recorded and organized. The following table provides a template for summarizing key quantitative parameters from in vitro and in vivo studies.
| Parameter | Cell Line / Animal Model | Treatment Group | Value | Units |
| In Vitro Data | ||||
| IC₅₀ / EC₅₀ | Unlabeled Compound | µM | ||
| Metabolite Formation Rate | Labeled Compound | pmol/min/mg protein | ||
| Cellular Uptake (t=x hr) | Labeled Compound | pmol/mg protein | ||
| In Vivo Data | ||||
| Cₘₐₓ | Labeled Compound | ng/mL | ||
| Tₘₐₓ | Labeled Compound | h | ||
| AUC₀₋ₜ | Labeled Compound | ng·h/mL | ||
| Half-life (t₁/₂) | Labeled Compound | h | ||
| Clearance (CL) | Labeled Compound | mL/h/kg | ||
| Volume of Distribution (Vd) | Labeled Compound | L/kg |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in liver microsomes, a common in vitro model for drug metabolism.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to each well to a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system. For control wells (t=0), add the quenching solution before adding the NADPH system.
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Protocol 2: Cellular Uptake and Metabolism in Cultured Cells
This protocol outlines a general procedure for studying the uptake and metabolism of this compound in a cell culture model.[6][7]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80:20 methanol:water)
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of this compound.
-
Incubation and Time Points: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Quenching and Extraction:
-
At each time point, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction solvent to each well and incubate on ice for 10 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate into microcentrifuge tubes.
-
-
Sample Processing: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to quantify the intracellular concentration of this compound and identify potential ¹³C-labeled metabolites.
-
Data Analysis: Quantify the parent compound and any identified metabolites. Normalize the data to cell number or protein concentration.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for a basic pharmacokinetic study in a rodent model.[8]
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, PEG400)
-
Rodent model (e.g., mice or rats)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Extraction: Extract the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile) to isolate the analyte.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life, clearance, and volume of distribution.
Visualizations
The following diagrams illustrate generalized workflows and potential metabolic pathways.
Caption: General experimental workflow for tracer studies.
Caption: Conceptual metabolic fate of a sulfone compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prosciento.com [prosciento.com]
- 3. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies with stable isotopes III: Pharmacokinetics of tracer doses of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(methylsulfinylethyl)sulfone-13C4
Welcome to the technical support center for the synthesis of Bis(methylsulfinylethyl)sulfone-13C4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts with a 13C-labeled ethylene (B1197577) derivative and involves the sequential formation of the carbon-sulfur bonds followed by controlled oxidation. A general outline of the synthesis is as follows:
-
Formation of the Thioether Precursor: Synthesis of a bis(2-(methylthio)ethyl-13C2)sulfone precursor. This typically involves reacting a 13C4-labeled dihaloethane derivative with sodium sulfide, followed by oxidation to the sulfone and subsequent reaction with sodium methylthiolate.
-
Controlled Oxidation: The final and most critical step is the selective oxidation of the two thioether groups of the precursor to sulfoxides to yield the final product, this compound.
Q2: What are the most critical challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Incorporation of the 13C4 Label: Ensuring high isotopic enrichment and avoiding isotopic scrambling during the initial synthetic steps.
-
Control of Oxidation States: The selective oxidation of the two terminal thioether groups to sulfoxides without over-oxidation to sulfones is a significant hurdle.
-
Purification: Separating the desired product from starting materials, partially oxidized intermediates, and over-oxidized byproducts.
-
Low Yields: Potential for low yields at various stages of the multi-step synthesis.
Q3: How can I monitor the progress of the oxidation reaction?
A3: The progress of the oxidation reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC/HPLC: The product, intermediates, and starting material will have different polarities and thus different retention times.
-
NMR: 1H and 13C NMR can be used to observe the disappearance of the thioether signals and the appearance of the sulfoxide (B87167) signals. The chemical shifts of the protons and carbons adjacent to the sulfur atom will change significantly upon oxidation.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment
Q: My final product shows low incorporation of the 13C4 label. What are the possible causes and solutions?
A: Low isotopic enrichment can stem from several factors related to your starting materials and reaction conditions.
| Potential Cause | Troubleshooting Suggestion |
| Isotopic Scrambling | Ensure that the reaction conditions for the initial steps involving the 13C4-labeled precursor are mild and do not promote rearrangements or side reactions that could lead to the loss or scrambling of the isotopic label. |
| Incomplete Reaction of Labeled Precursor | Drive the reactions involving the labeled precursor to completion using optimized reaction times, temperatures, and stoichiometry of reagents. Monitor the reaction closely to ensure full consumption of the labeled starting material. |
| Contamination with Unlabeled Material | Use fresh, high-purity solvents and reagents. Ensure all glassware is scrupulously clean to avoid contamination with unlabeled counterparts of your intermediates. |
Issue 2: Poor Yield of the Thioether Precursor
Q: I am experiencing low yields during the synthesis of the bis(2-(methylthio)ethyl-13C2)sulfone precursor. How can I improve this?
A: Low yields in this stage are often due to incomplete reactions or side reactions.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Nucleophilic Substitution | Optimize the reaction conditions for the nucleophilic substitution reactions. This includes the choice of solvent, temperature, and reaction time. Ensure the use of a good leaving group on your 13C4-labeled electrophile. |
| Side Reactions | Minimize side reactions such as elimination by using appropriate reaction temperatures and a non-bulky base if required. |
| Purification Losses | Optimize your purification protocol. Consider using column chromatography with a carefully selected eluent system to minimize loss of product during purification. |
Issue 3: Lack of Control During Oxidation
Q: I am struggling with the selective oxidation of the thioethers to sulfoxides and am getting a mixture of unreacted thioether, the desired sulfoxide, and the over-oxidized sulfone. How can I control this?
A: This is the most common and critical challenge. Precise control of the oxidizing agent and reaction conditions is key.
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Use a mild and selective oxidizing agent. Common choices for selective oxidation of sulfides to sulfoxides include hydrogen peroxide under controlled conditions, sodium periodate, or m-chloroperbenzoic acid (m-CPBA) with careful stoichiometry.[1][2][3][4][5] |
| Incorrect Stoichiometry of Oxidant | Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will lead to over-oxidation. A good starting point is to use slightly more than two equivalents of the oxidant for the two thioether groups. |
| Reaction Temperature Too High | Perform the oxidation at low temperatures (e.g., 0 °C or below) to improve selectivity and minimize over-oxidation. |
| Inadequate Reaction Monitoring | Monitor the reaction progress frequently using TLC or HPLC to stop the reaction as soon as the starting material is consumed and before significant over-oxidation occurs. |
Experimental Protocols
Protocol 1: Synthesis of Bis(2-(methylthio)ethyl-13C2)sulfone (Hypothetical)
-
To a solution of bis(2-chloroethyl-13C2)sulfone (1 eq) in ethanol, add sodium methylthiolate (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Extract the product with dichloromethane (B109758) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Controlled Oxidation to this compound (Hypothetical)
-
Dissolve the bis(2-(methylthio)ethyl-13C2)sulfone precursor (1 eq) in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen peroxide (30% aqueous solution, 2.1 eq) dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 15-30 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationship diagram for controlling the selective oxidation step.
References
Technical Support Center: Optimizing Mass Spectrometry for Bis(methylsulfinylethyl)sulfone-13C4 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Bis(methylsulfinylethyl)sulfone-13C4 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
The molecular formula for the unlabeled Bis(methylsulfinylethyl)sulfone is C₆H₁₄O₄S₃. The calculated monoisotopic mass of the unlabeled compound is approximately 246.0051 Da. For the 13C4 isotopologue, four ¹²C atoms are replaced by ¹³C atoms, resulting in a monoisotopic mass of approximately 250.0185 Da . This value should be used for precursor ion selection in high-resolution mass spectrometry.
Q2: What are the recommended initial electrospray ionization (ESI) settings for this compound detection?
Due to the presence of polar sulfoxide (B87167) and sulfone groups, this compound is expected to ionize well using electrospray ionization (ESI). Both positive and negative ion modes should be evaluated, as sulfones can be detected in both polarities.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 251.0258 and potential adducts such as the sodium [M+Na]⁺ at m/z 273.0077 or ammonium (B1175870) [M+NH₄]⁺ at m/z 268.0520, especially if sodium salts or ammonium formate (B1220265)/acetate (B1210297) are present in the mobile phase.
-
Negative Ion Mode: Deprotonation is less likely for this molecule. However, adducts with anions from the mobile phase, such as formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻, may be observed.
Initial ESI source parameters can be set as follows and should be optimized for your specific instrument.
Q3: How can I improve the signal intensity for this compound?
Low signal intensity is a common issue in mass spectrometry.[1][2] To improve the signal for your analyte, consider the following:
-
Optimize Ionization Source Parameters: Systematically adjust the capillary voltage, cone/orifice voltage, and desolvation gas temperature and flow rate. The cone voltage, in particular, can significantly impact the ion signal.[3]
-
Mobile Phase Composition: The pH and organic content of your mobile phase can influence ionization efficiency. For positive mode, adding a small amount of formic acid (e.g., 0.1%) can enhance protonation.
-
Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. If the concentration is too low, the signal will be weak. Conversely, very high concentrations can lead to ion suppression.
-
Check for Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.[4][5][6] Consider improving your sample preparation method or chromatographic separation to minimize these effects.
Q4: What are the expected product ions for this compound in tandem MS (MS/MS)?
Troubleshooting Guides
Problem: Low or No Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Incorrect Ionization Polarity | Analyze the sample in both positive and negative ion modes to determine which provides a better signal. |
| Suboptimal Source Parameters | Systematically optimize the capillary voltage, cone/orifice voltage, desolvation gas temperature, and flow rate. Create a method to ramp the cone voltage to find the optimal setting for your precursor ion. |
| Inefficient Desolvation | Increase the desolvation gas temperature and/or flow rate to improve the removal of solvent from the analyte ions. |
| Low Analyte Concentration | Prepare and inject a more concentrated standard to confirm the instrument is capable of detecting the analyte. |
| Ion Suppression/Matrix Effects | Dilute the sample to reduce the concentration of matrix components. Improve sample clean-up procedures. Enhance chromatographic separation to resolve the analyte from interfering compounds.[4][5][6][7][8] |
| Instrument Contamination | Clean the ion source components, including the capillary, cone, and ion transfer optics, as per the manufacturer's guidelines. |
Problem: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phases using high-purity solvents and additives. |
| LC System Contamination | Flush the LC system thoroughly. If carryover is suspected, inject a series of blank samples. |
| Sample Matrix Interference | Implement a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering components. Optimize the chromatographic method for better separation. |
| Plasticizers or Other Contaminants | Use glass vials and solvent bottles to avoid leaching of plasticizers. |
Optimized Mass Spectrometry Settings (Hypothetical)
The following table provides a starting point for optimizing your mass spectrometer settings for the detection of this compound. These values should be further refined based on your specific instrumentation and experimental conditions.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Precursor Ion (m/z) | 251.03 ([M+H]⁺) | 295.02 ([M+HCOO]⁻) |
| Capillary Voltage (kV) | 2.5 - 3.5 | 2.0 - 3.0 |
| Cone/Orifice Voltage (V) | 20 - 40 | 25 - 45 |
| Desolvation Gas | Nitrogen | Nitrogen |
| Desolvation Gas Flow (L/hr) | 600 - 800 | 600 - 800 |
| Desolvation Temperature (°C) | 350 - 450 | 350 - 450 |
| Collision Gas | Argon | Argon |
| Collision Energy (eV) | 15 - 30 | 20 - 35 |
| Product Ion 1 (m/z) (Predicted) | 187.03 ([M+H-SO₂]⁺) | 251.03 ([M+HCOO-CO₂]⁻) |
| Product Ion 2 (m/z) (Predicted) | 125.04 (Further Fragmentation) | 187.03 ([M-SO₂-H]⁻) |
Experimental Protocol: Method Development for this compound Detection
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Create a series of working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 ng/mL to 1000 ng/mL.
2. Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over several minutes to ensure good peak shape and retention.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), test both positive and negative modes.
-
Acquisition Mode: Initially, perform a full scan experiment to identify the precursor ion ([M+H]⁺, [M+Na]⁺, etc.).
-
Parameter Optimization:
-
Infuse a standard solution (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) for the chosen precursor ion.
-
Perform a product ion scan by selecting the precursor ion and ramping the collision energy to identify the most abundant and stable fragment ions.
-
-
MRM Method Development:
-
Based on the product ion scan, select two or three of the most intense and specific fragment ions to create a Multiple Reaction Monitoring (MRM) method.
-
Optimize the collision energy for each MRM transition.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Relationship between MS parameters and signal intensity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protein tyrosine-O-sulfation analysis by exhaustive product ion scanning with minimum collision offset in a NanoESI Q-TOF tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(methylsulfinylethyl)sulfone | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity with Bis(methylsulfinylethyl)sulfone-13C4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis(methylsulfinylethyl)sulfone-13C4. The information is tailored to address common issues encountered during experimental workflows, with a focus on resolving poor signal intensity in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the isotopically labeled form of Bis(methylsulfinylethyl)sulfone, a metabolite of sulfur mustard found in urine.[1] Its primary application is as a stable isotope-labeled (SIL) internal standard in quantitative bioanalytical methods, particularly in LC-MS, to ensure accurate quantification of the unlabeled analyte by correcting for variability in sample preparation and instrument response.[2]
Q2: Why is a stable isotope-labeled internal standard like this one considered superior to a structural analog?
A2: SIL internal standards are considered the gold standard because they are structurally and chemically identical to the analyte of interest.[2] This ensures they have nearly identical retention times, ionization efficiencies, and extraction recoveries, which allows for more accurate correction of matrix effects and other sources of variability.[2] While structural analogs are an alternative, they may exhibit different behaviors, leading to less accurate quantification.[2]
Q3: I am observing poor signal intensity for this compound. What are the most common general causes?
A3: Poor signal intensity in LC-MS is a common issue that can be attributed to several factors. These broadly include suboptimal sample concentration, inefficient ionization in the mass spectrometer source, ion suppression from matrix components, and incorrect instrument settings or calibration.[3][4] It is also possible that the internal standard itself has degraded or was prepared incorrectly.
Q4: Can the urine matrix significantly impact the signal intensity of my internal standard?
A4: Yes, the urine matrix is known to be complex and highly variable, which can lead to significant matrix effects, most notably ion suppression.[5][6] Co-eluting endogenous compounds from urine can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[5][6] The extent of this suppression can vary between different urine samples.[5]
Q5: What are the expected ions for this compound in ESI-MS?
A5: In positive mode electrospray ionization (ESI), you can expect to see the protonated molecule, [M+H]+. However, sulfone compounds can also readily form adducts with ions present in the mobile phase, such as ammonium (B1175870) ([M+NH4]+) and sodium ([M+Na]+).[2] The formation of multiple adducts can dilute the signal of the primary ion of interest, leading to lower sensitivity.[2] In negative ion mode, you might observe the deprotonated molecule [M-H]- or other adducts.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity of this compound
This is one of the most frequent challenges. The following guide provides a systematic approach to diagnosing the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor signal intensity.
| Step | Action | Rationale |
| 1. Verify MS Performance | Directly infuse a freshly prepared solution of this compound into the mass spectrometer. | This isolates the mass spectrometer from the LC system and sample matrix to confirm the instrument is functioning, tuned correctly, and capable of detecting the analyte. |
| 2. Assess LC System | Inject the standard solution through the LC system without the analytical column. | This helps determine if there are issues with the LC pump, tubing, or autosampler that might be preventing the standard from reaching the MS. |
| 3. Evaluate Sample Preparation | Prepare a sample by spiking the internal standard into a clean solvent (e.g., mobile phase) instead of the sample matrix. | This step verifies the accuracy of your standard dilution and checks for potential degradation or adsorption to labware in the absence of matrix. |
| 4. Investigate Matrix Effects | Perform a post-extraction spike experiment (see protocol below). | This will quantify the extent of ion suppression or enhancement caused by the urine matrix.[6] |
Issue 2: High Variability in Internal Standard Signal Across Samples
High variability can compromise the precision of your quantitative results.
Logical Relationship Diagram
Caption: Causes and solutions for high signal variability.
| Potential Cause | Troubleshooting Action | Details |
| Differential Matrix Effects | Normalize urine samples by creatinine (B1669602) concentration or specific gravity before extraction. | Urine composition can vary significantly. Normalization helps to reduce the variability in the matrix load between samples, leading to more consistent ion suppression.[5] |
| Inconsistent Sample Preparation | Review and standardize the entire sample preparation workflow, especially any manual steps like liquid-liquid extraction or solid-phase extraction (SPE). | Ensure consistent timing, volumes, and mixing at each step. Automating where possible can reduce human error. |
| Internal Standard Instability | Prepare fresh working solutions of the internal standard daily. Avoid repeated freeze-thaw cycles of the stock solution. | Sulfoxide moieties can be susceptible to oxidation. While sulfones are generally stable, degradation can occur over time in solution. |
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate how ion suppression can be quantified.
| Sample Set | Description | Mean Peak Area | Matrix Effect (%) |
| Set A | IS in Clean Solvent | 1,500,000 | N/A |
| Set B | Post-Extraction Spike in Urine | 900,000 | 40% Suppression |
| Set C | Pre-Extraction Spike in Urine | 850,000 | 43% Suppression + Recovery Loss |
Matrix Effect (%) is calculated as: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100
Experimental Protocols
Protocol 1: Assessment of Matrix Effects via Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Three Sample Sets:
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Set A (Neat Solution): Spike the this compound internal standard into the final reconstitution solvent (e.g., mobile phase) at the target concentration.
-
Set B (Post-Extraction Spike): Process a blank urine sample through your entire extraction procedure. In the final step, spike the internal standard into the processed blank extract.
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Set C (Pre-Extraction Spike): Spike the internal standard into a blank urine sample before starting the extraction procedure.
-
-
Analyze Samples: Inject replicates (n=3-5) of each set into the LC-MS system.
-
Calculate Matrix Effect:
-
Calculate the average peak area for Set A and Set B.
-
Matrix Effect (%) = (1 - (Mean Peak Area of Set B / Mean Peak Area of Set A)) * 100
-
A positive value indicates ion suppression, while a negative value indicates ion enhancement.
-
-
Calculate Extraction Recovery:
-
Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Optimization of ESI Source Parameters for Sulfone Compounds
Objective: To maximize the signal intensity of this compound by optimizing key ESI parameters.
Methodology:
-
Direct Infusion: Set up a direct infusion of a standard solution of the internal standard into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Parameter Optimization: Systematically vary the following parameters one at a time, monitoring the signal intensity of the target ion (e.g., [M+H]+).
Parameter Typical Range Consideration for Sulfones Capillary Voltage 2.5 - 4.5 kV (Positive Mode) Optimize for a stable spray and maximal signal. Nebulizer Gas Flow Varies by instrument Adjust to achieve a fine, stable aerosol. Drying Gas Temperature 250 - 350 °C Higher temperatures can improve desolvation, but excessive heat may cause degradation of some analytes. Drying Gas Flow Varies by instrument Higher flow can aid in desolvation but may also reduce sensitivity if set too high. -
Evaluate Adduct Formation: While optimizing, monitor the intensity of potential adducts ([M+NH4]+, [M+Na]+). If these are prominent, consider modifying the mobile phase (e.g., by adding a small amount of formic acid to promote protonation) to favor the formation of the [M+H]+ ion.
References
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic interference in Bis(methylsulfinylethyl)sulfone-13C4 experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis(methylsulfinylethyl)sulfone-13C4 as an internal standard, with a focus on minimizing isotopic interference in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the stable isotope-labeled form of Bis(methylsulfinylethyl)sulfone, a key metabolite of sulfur mustard. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate detection and quantification of exposure to sulfur mustard in biological samples.[1][2]
Q2: Why is a 13C-labeled internal standard preferred over other labeled standards, such as deuterated (2H) ones?
13C-labeled internal standards are generally preferred because their physicochemical properties are nearly identical to their unlabeled counterparts. This results in co-elution during chromatographic separation, which is crucial for accurate compensation of matrix effects and other sources of analytical variability. Deuterated standards can sometimes exhibit slight chromatographic shifts (isotopic effect), which may lead to less accurate quantification.
Q3: What is isotopic interference (cross-talk) and how can it affect my results?
Isotopic interference, or cross-talk, occurs when the signal from the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard (or vice versa). For this compound, the natural abundance of heavy isotopes (primarily 13C and 34S) in the unlabeled analyte can result in a small percentage of molecules having a mass that overlaps with the M+4 peak of the labeled standard. This can artificially inflate the internal standard's signal, leading to an underestimation of the true analyte concentration, especially at high analyte-to-internal standard concentration ratios.
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of the standard is typically provided by the manufacturer in the Certificate of Analysis. This document details the percentage of the desired labeled species and the abundance of other isotopic variants. If this information is not available or needs verification, you can infuse a high-concentration solution of the standard directly into the mass spectrometer and acquire a high-resolution full-scan mass spectrum to determine the distribution of isotopic peaks.[3]
Troubleshooting Guide
Issue 1: Non-linear calibration curve, particularly at high analyte concentrations.
-
Potential Cause: Isotopic interference from the unlabeled analyte contributing to the internal standard signal.
-
Troubleshooting Steps:
-
Assess Cross-Talk Contribution:
-
Prepare a sample containing the highest concentration of the unlabeled analyte standard without any internal standard.
-
Analyze this sample using your established LC-MS/MS method, monitoring the mass transition for the this compound internal standard.
-
The presence of a peak at the expected retention time in the internal standard's channel confirms cross-talk.
-
-
Quantitative Correction:
-
Calculate the percentage contribution of the M+4 peak of the unlabeled analyte to the M peak of the labeled standard. This can be done by comparing the peak area of the interfering signal in the high-concentration unlabeled sample to the peak area of the internal standard in a sample containing only the internal standard.
-
Apply a correction factor in your data processing software to subtract the contribution of the analyte's isotopic signal from the measured internal standard signal.
-
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative impact of the cross-talk from a high-concentration analyte.[4]
-
Issue 2: Poor signal intensity or no detectable peak for this compound.
-
Potential Cause 1: Improper storage or degradation of the standard.
-
Troubleshooting Steps:
-
Consult the manufacturer's instructions for recommended storage conditions (e.g., temperature, light sensitivity).
-
Prepare a fresh working solution from the stock. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Suboptimal mass spectrometer settings.
-
Troubleshooting Steps:
-
Infuse a solution of the standard directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and detector settings.
-
Ensure that the correct precursor and product ion masses are selected for the multiple reaction monitoring (MRM) transitions.
-
-
Potential Cause 3: Inefficient sample preparation leading to loss of the internal standard.
-
Troubleshooting Steps:
-
Review your sample extraction protocol (e.g., solid-phase extraction, liquid-liquid extraction) for potential sources of loss.
-
Ensure the internal standard is added at the earliest possible stage of the sample preparation process to account for losses during subsequent steps.
-
Quantitative Data Summary
The following tables provide representative data for Bis(methylsulfinylethyl)sulfone and its 13C4-labeled internal standard. Note that the exact isotopic distribution for a specific lot of the standard should be obtained from the manufacturer's Certificate of Analysis.
Table 1: Mass Spectrometric Properties
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Bis(methylsulfinylethyl)sulfone | C₆H₁₄O₄S₃ | 246.0027 |
| This compound | C₂¹³C₄H₁₄O₄S₃ | 250.0161 |
Table 2: Representative Isotopic Distribution
| Analyte | M+0 | M+1 | M+2 | M+3 | M+4 |
| Unlabeled | 100% | 8.1% | 14.8% | 1.6% | 0.8% |
| 13C4 Labeled (Theoretical) | 0.0% | 0.0% | 4.4% | 100% | 8.1% |
Note: The "Unlabeled" distribution includes natural abundance of 13C and 34S. The M+4 peak of the unlabeled analyte can interfere with the M peak of the 13C4 labeled standard.
Experimental Protocols
Protocol 1: Sample Preparation from Urine
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of this compound working solution.
-
Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase/sulfatase and incubate at 37°C for 2-4 hours to deconjugate metabolites.[5][6]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering salts and polar compounds.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
-
Bis(methylsulfinylethyl)sulfone: m/z 247.0 → [Product Ion 1], m/z 247.0 → [Product Ion 2]
-
This compound: m/z 251.0 → [Corresponding Product Ion 1], m/z 251.0 → [Corresponding Product Ion 2]
-
-
Note: Optimal product ions and collision energies should be determined by direct infusion of the standards.
-
Visualizations
Caption: Experimental workflow for the analysis of Bis(methylsulfinylethyl)sulfone.
Caption: Simplified metabolic pathway of sulfur mustard.[7][8][9]
Caption: Troubleshooting logic for non-linear calibration curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated UPLC-MS/MS method for the determination of urinary metabolites of Uvinul® A plus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of bisphenol A quantitation from urine by LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bis(methylsulfinylethyl)sulfone | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis(methylsulfinylethyl)sulfone-13C4
Welcome to the technical support center for the purification of Bis(methylsulfinylethyl)sulfone-13C4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective purification techniques for sulfones like this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature of the impurities, the quantity of the material to be purified, and the desired final purity.
-
Recrystallization is ideal for solid compounds to remove small amounts of impurities.[3] It relies on the principle that the solubility of the compound and impurities differ in a given solvent at varying temperatures.[4]
-
Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired sulfone from byproducts, especially when impurities have different polarities.[1] Reverse-phase chromatography can be an alternative if the compound is sensitive to silica.[2]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5] A good starting point is to test small amounts of the crude product in various solvents of different polarities.
Solvent Selection Guide
| Solvent Class | Examples | Suitability for Sulfones |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good choices for moderately polar sulfones.[6] |
| Esters | Ethyl acetate | A versatile solvent for a range of polarities.[1] |
| Ketones | Acetone | Can be effective but may be too strong a solvent. |
| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents. |
| Water | May be used in combination with a miscible organic solvent. |
For a two-solvent recrystallization, you would dissolve the compound in a "good" solvent at a high temperature and then add a "poor" solvent (anti-solvent) until the solution becomes cloudy, then allow it to cool slowly.[7]
Q3: My purified this compound is still showing impurities by TLC/HPLC. What should I do?
If impurities persist after initial purification, consider the following:
-
Repeat the purification step: A second recrystallization or another round of column chromatography can significantly improve purity.
-
Combine techniques: Purify by column chromatography first to remove the bulk of impurities, followed by recrystallization to achieve high purity.
-
Use a different purification method: If recrystallization is ineffective, try column chromatography, and vice-versa. For stubborn impurities, preparative HPLC might be necessary.[8]
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery/Yield | The compound is too soluble in the cold solvent.[5] | Choose a different solvent or use a solvent/anti-solvent system.[5] |
| Too much solvent was used.[5] | Use the minimum amount of hot solvent needed to dissolve the compound.[7] | |
| Premature crystallization during hot filtration.[5] | Pre-heat the filtration apparatus (funnel, filter flask).[5][9] Use a stemless funnel.[10] | |
| Oily Product Forms | The melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling solvent or add a small amount of a miscible co-solvent. |
| Insoluble impurities are present. | Perform a hot filtration step to remove insoluble materials.[10] | |
| No Crystals Form | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. | ||
| Colored Impurities | The impurities are adsorbed onto the crystals.[10] | Add a small amount of activated charcoal to the hot solution before filtration.[10][5][9] |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent). | Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. Aim for a target Rf value of 0.2-0.4 for the desired compound. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles. | |
| The initial band of the compound was too broad. | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a concentrated band. | |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may be degrading on the silica gel.[2] | Consider using a less acidic stationary phase like neutral alumina (B75360) or reverse-phase silica (C18).[2] Add a small amount of a modifying agent like triethylamine (B128534) to the eluent if the compound is basic. | |
| Cracked Column Bed | The silica gel ran dry. | Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a few milligrams of the crude solid. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[4] Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[9] Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[10][9]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform bed without cracks or air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of a solid compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting guide for low yield in recrystallization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Addressing matrix effects when analyzing Bis(methylsulfinylethyl)sulfone-13C4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Bis(methylsulfinylethyl)sulfone-13C4. The following information directly addresses specific issues related to matrix effects that you might encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects during the LC-MS/MS analysis of Bis(methylsulfinylethyl)sulfone and its stable isotope-labeled internal standard (SIL-IS), this compound.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples for Bis(methylsulfinylethyl)sulfone are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). The response of the internal standard, this compound, is also highly variable. What could be the cause?
Answer: This issue is a strong indicator of significant and variable matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of your results.[2][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Step-by-Step Troubleshooting:
-
Quantitatively Assess the Matrix Effect: Before making any changes, it is crucial to determine the extent of the matrix effect. The post-extraction addition experiment is the standard method for this.[5][6]
-
Enhance Sample Preparation: If significant matrix effects are confirmed, your current sample preparation method may not be sufficiently removing interfering components.[4][7][8] Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][9]
-
Optimize Chromatographic Conditions: Inadequate chromatographic separation can lead to co-elution of matrix components with your analyte and internal standard.[10] Modifying your LC method can help resolve the analyte from these interferences.
-
Verify Internal Standard Co-elution: While this compound is an ideal internal standard, isotopic labeling (especially with deuterium, though less so with 13C) can sometimes cause a slight shift in retention time.[7][11] If this shift is significant, the analyte and the internal standard may be affected differently by matrix components eluting at slightly different times.[11]
Issue 2: Inconsistent or Unexpected Internal Standard (IS) Response
Question: The peak area of my this compound internal standard is highly variable across my sample batch. Why is this happening?
Answer: High variability in the IS response is a classic sign of inconsistent matrix effects between different samples.[1] This can be caused by differences in the biological matrix from different individuals or lots.[5][11]
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent internal standard response.
Step-by-Step Troubleshooting:
-
Assess Inter-Lot Variability: Perform the matrix effect experiment using at least six different lots of your blank biological matrix to confirm that the variability is matrix-related.[5]
-
Implement a More Robust Sample Preparation Method: A more rigorous sample cleanup is necessary to remove the variable interfering components. SPE is often the preferred method for reducing variability.
-
Consider Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the final concentration of your analyte remains above the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
Objective: To quantify the degree of ion suppression or enhancement for Bis(methylsulfinylethyl)sulfone.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of Bis(methylsulfinylethyl)sulfone and this compound into the final mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your established sample preparation method. Spike the analyte and IS into the extracted matrix at the same concentrations as Set A.[5]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process at the same concentrations.
-
-
Analyze and Calculate: Analyze all samples using your LC-MS/MS method. Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)[5]
-
Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE): PE = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE
-
Data Presentation: Matrix Effect & Recovery Assessment
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | Mean Peak Area (Set B) / Mean Peak Area (Set A) | 1.0 (or 100%) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Recovery (RE) | Mean Peak Area (Set C) / Mean Peak Area (Set B) | >80% | Indicates the efficiency of the extraction process. |
| IS-Normalized MF | MF (Analyte) / MF (IS) | 1.0 ± 0.15 | Indicates how well the IS compensates for the matrix effect. |
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a cleaner sample extract compared to protein precipitation, thereby minimizing matrix effects.
Methodology:
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound? A1: this compound is the stable isotope-labeled (SIL) form of Bis(methylsulfinylethyl)sulfone.[12] The unlabeled compound is a metabolite of sulfur mustard found in urine.[13] The 13C4 version is used as an internal standard in quantitative analysis by LC-MS to improve accuracy and precision by compensating for matrix effects and other variations during sample processing.[7][12]
Q2: Why is a stable isotope-labeled internal standard like this compound considered the "gold standard"? A2: SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[5][11] This means they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[5] This allows them to effectively track and correct for variations that occur during the analytical process, including ion suppression or enhancement.[7]
Q3: Can this compound always perfectly compensate for matrix effects? A3: While highly effective, even a SIL-IS may not perfectly compensate for matrix effects in all situations.[5][7] If there is a slight chromatographic separation between the analyte and the SIL-IS (known as the isotope effect), and a matrix component co-elutes precisely with only one of them, differential matrix effects can occur.[11] This can lead to inaccuracies in the analyte-to-IS ratio.[11] Therefore, it is always crucial to assess the matrix effect during method development.
Q4: My assay is for urine samples. Are matrix effects still a major concern? A4: Yes, matrix effects are a significant concern in urine as well. While plasma is often discussed due to phospholipids, urine contains high concentrations of salts, urea, and other endogenous compounds that can cause significant ion suppression or enhancement.[11] The composition of urine can also be highly variable between individuals, leading to inconsistent matrix effects.
Q5: What is the difference between ion suppression and ion enhancement? A5: Both are types of matrix effects. Ion suppression is a reduction in the analytical signal caused by co-eluting matrix components that interfere with the ionization process, often by competing for charge in the ion source.[2][3][6] It is the more common effect. Ion enhancement is an increase in the analytical signal, which is less common but can occur when matrix components improve the ionization efficiency of the analyte.[2][3][6] Both phenomena compromise the accuracy of quantitative results.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. longdom.org [longdom.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bis(methylsulfinylethyl)sulfone | CymitQuimica [cymitquimica.com]
How to prevent degradation of Bis(methylsulfinylethyl)sulfone-13C4 in samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Bis(methylsulfinylethyl)sulfone-13C4 in various samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is the 13C-labeled version of a primary metabolite of sulfur mustard found in urine and plasma.[1] The stable isotope label (13C4) itself is not subject to degradation and is used for accurate quantification in mass spectrometry-based assays.[2][3] The stability concern lies with the molecule's chemical structure, specifically the two methylsulfinyl (sulfoxide) groups. Sulfoxide (B87167) groups are susceptible to chemical or enzymatic reduction back to a sulfide, which would result in the loss of the analyte and inaccurate quantification. The sulfone group, in contrast, is generally chemically stable and resistant to reduction.[4][5]
Q2: What are the primary causes of this compound degradation in biological samples?
A: The degradation of this compound is primarily due to the reduction of its sulfoxide moieties. There are two main causes:
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Enzymatic Reduction: In biological matrices like plasma and blood, enzymes such as methionine sulfoxide reductases (Msrs) can catalyze the reduction of sulfoxides.[6][7][8][9]
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Chemical Reduction: Samples may contain endogenous reducing agents, such as free thiols (e.g., glutathione), which can chemically reduce sulfoxides.[6]
Q3: How does the sample matrix (e.g., urine, plasma) affect stability?
A: The sample matrix plays a crucial role in the stability of the analyte.
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Plasma/Blood: These matrices have higher enzymatic activity and concentrations of reducing agents like glutathione, making them more prone to sulfoxide reduction.[6]
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Urine: Urine generally has lower enzymatic activity compared to blood.[6] However, degradation can still occur over time, especially if the sample has bacterial contamination or is stored improperly.
Q4: What are the ideal storage conditions for stock solutions and biological samples containing this analyte?
A: To ensure the stability of this compound, proper storage is critical. Recommendations vary for stock solutions and biological samples.
Table 1: Recommended Storage Conditions
| Sample Type | Short-Term Storage | Long-Term Storage | Recommended Solvent (for stock solutions) |
| Stock Solution | 2-8°C | -20°C or -80°C | Dimethyl sulfoxide (DMSO)[10][11], Acetonitrile |
| Urine | 2-8°C (up to 48 hours)[12] | -80°C or colder[13][14] | N/A |
| Plasma/Serum | -20°C (for immediate processing) | -80°C or colder[13][14] | N/A |
Troubleshooting Guide
Problem: I am observing low recovery or loss of this compound in my samples over time.
This issue is likely due to the degradation of the sulfoxide groups. The following troubleshooting steps can help identify and mitigate the problem.
Table 2: Troubleshooting Analyte Degradation
| Potential Cause | Recommended Action | Explanation |
| Enzymatic Degradation | 1. Process Samples Immediately: Minimize time between collection and analysis or freezing. 2. Store at Ultra-Low Temperatures: Freeze plasma/urine samples at -80°C immediately after collection.[13] 3. Denature Enzymes: For plasma, consider immediate protein precipitation with a miscible organic solvent like acetonitrile.[6] | Enzymes in biological fluids can reduce the sulfoxide. Lowering the temperature dramatically slows enzymatic activity. Denaturation inactivates these enzymes. |
| Chemical Degradation | 1. pH Adjustment: Consider adjusting the pH of urine samples to be slightly acidic (pH < 7), though optimal pH should be validated. 2. Use of Preservatives (Urine): For long-term urine storage, consider adding a preservative like thymol, which has been shown to maintain metabolite stability.[12] Avoid sodium azide (B81097) if possible, as it can interfere with some analytical methods or potentially affect other analytes.[3][4] | The stability of related sulfur compounds can be pH-dependent.[2][15] Preservatives can inhibit microbial growth which may contribute to degradation. |
| Sample Handling & Preparation | 1. Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[13] 2. Rapid Sample Extraction: Use a validated Solid-Phase Extraction (SPE) method to quickly isolate the analyte from the matrix, which can remove interfering substances.[6] | Repeated freezing and thawing can damage sample integrity. Prompt extraction reduces the time the analyte is exposed to degradative enzymes and chemicals. |
| Analytical Issues | 1. Check LC-MS/MS System Suitability: Ensure the analytical system is performing correctly with a fresh, known-good standard. 2. Optimize Injection Solvent: If redissolving a dried extract, ensure the solvent is compatible with the initial mobile phase to prevent peak distortion. The use of a small percentage of DMSO in the final sample solvent may improve the solubility and recovery of certain analytes.[16] | This helps differentiate between true sample degradation and analytical instrument problems. Solvent mismatch can cause poor chromatography, mimicking analyte loss. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage for Long-Term Analysis
-
Collection: Collect urine in a sterile polypropylene (B1209903) container.
-
Initial Processing: If not processing immediately, store the urine sample at 2-8°C for no longer than 48 hours.[12]
-
Aliquoting: For long-term studies, divide the urine into single-use aliquots in cryovials to prevent multiple freeze-thaw cycles.
-
Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or place them directly in a -80°C freezer.
-
Long-Term Storage: Store the frozen aliquots at -80°C or in a cryogenic freezer (-150°C to -190°C) until analysis.[14]
Protocol 2: Plasma Sample Collection and Storage for Long-Term Analysis
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifugation: Within one hour of collection, centrifuge the blood according to standard laboratory procedures (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.
-
Aliquoting: Immediately transfer the plasma supernatant to fresh, clearly labeled polypropylene cryovials. Create single-use aliquots.
-
Freezing: Immediately freeze the plasma aliquots at -80°C.
-
Long-Term Storage: Store the frozen aliquots at -80°C or colder.
Visual Guides
Degradation Pathway and Prevention Workflow
The following diagrams illustrate the potential degradation pathway of Bis(methylsulfinylethyl)sulfone and a recommended workflow to prevent it.
Caption: Potential degradation pathway via sulfoxide reduction.
References
- 1. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
- 2. pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 8. Enzymatic reduction of protein-bound methionine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 14. Understanding Safe Storage Temperatures for Biological Materials - Unicorn Lifescience [unicornlifescience.com]
- 15. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of solid-phase extraction for Bis(methylsulfinylethyl)sulfone.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of solid-phase extraction (SPE) for Bis(methylsulfinylethyl)sulfone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of Bis(methylsulfinylethyl)sulfone, a polar metabolite of sulfur mustard often found in urine.
Q1: I am experiencing low recovery of Bis(methylsulfinylethyl)sulfone. What are the likely causes and how can I troubleshoot this?
A1: Low recovery is a frequent challenge in SPE and can stem from several factors throughout the process.[1][2][3][4] A systematic approach to identify the source of analyte loss is crucial.
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Analyte Breakthrough During Sample Loading: This occurs if the sorbent does not adequately retain the analyte.
-
Troubleshooting:
-
Verify Sorbent Choice: Bis(methylsulfinylethyl)sulfone is a polar compound. Reversed-phase SPE is a common approach for such analytes from aqueous matrices like urine.[5][6] Consider using a hydroxylated polystyrene-divinylbenzene resin (such as ENV+) or activated carbon fiber (ACF), which have been successfully used for this analyte.[7][8]
-
Adjust Sample pH: Ensure the pH of your sample is optimized for analyte retention. For polar compounds on reversed-phase sorbents, neutralizing any ionizable groups can enhance retention.[6]
-
Decrease Flow Rate: A slower flow rate during sample application increases the contact time between the analyte and the sorbent, which can improve retention.[2]
-
-
-
Premature Elution During Washing: The wash step is critical for removing interferences, but an overly strong wash solvent can also remove the target analyte.
-
Troubleshooting:
-
Optimize Wash Solvent: For reversed-phase SPE, the wash solvent should be as strong as possible to remove interferences without eluting the analyte. A mixture of water and a small percentage of organic solvent (e.g., 20% acetonitrile (B52724) in water) has been shown to be effective for washing without significant loss of Bis(methylsulfinylethyl)sulfone.[7]
-
Test Wash Fractions: Analyze the collected wash eluate to confirm if the analyte is being prematurely eluted.
-
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Troubleshooting:
-
Increase Elution Solvent Strength: For reversed-phase sorbents, this typically involves increasing the percentage of the organic solvent in the elution mixture. For polar analytes, solvents like methanol (B129727) or acetonitrile are common.[2][9] For activated carbon fiber, a more aggressive solvent like 3% hydrogen chloride in methanol has been used.[8]
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to elute the entire amount of analyte. Try increasing the volume and collecting multiple elution fractions to analyze.
-
-
Q2: My SPE results for Bis(methylsulfinylethyl)sulfone are not reproducible. What could be causing this variability?
A2: Poor reproducibility can undermine the reliability of your results. The key is to ensure consistency at every step of the protocol.
-
Inconsistent Sample Pre-treatment: Variations in sample pH, viscosity, or particulate matter can affect the extraction process.
-
Troubleshooting:
-
Standardize Protocols: Ensure that all samples are treated identically before loading onto the SPE cartridge. This includes pH adjustment and centrifugation or filtration to remove particulates.
-
Internal Standards: The use of a deuterated internal standard can help to correct for variations between samples.[7]
-
-
-
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can lead to variable retention and elution.
-
Troubleshooting:
-
Use a Vacuum Manifold or Automated System: These tools allow for precise control over flow rates, leading to more consistent results compared to gravity-fed systems.
-
-
-
Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised, leading to inconsistent recoveries.
-
Troubleshooting:
-
Maintain a Wet Sorbent Bed: Do not allow the cartridge to go dry between the conditioning/equilibration steps and the sample loading.
-
-
Q3: My final extract is not clean enough and shows significant matrix effects in my LC-MS analysis. How can I improve the purity?
A3: Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. Improving the cleanup efficiency of your SPE method is essential.
-
Ineffective Wash Step: The wash solvent may not be optimal for removing the specific interferences in your sample matrix.
-
Troubleshooting:
-
Systematic Wash Solvent Screening: Test a range of wash solvents with varying polarities. For reversed-phase SPE, start with a weak solvent (e.g., 100% water) and gradually increase the organic content (e.g., 5%, 10%, 20% methanol or acetonitrile). Analyze the eluate from each wash step to determine the point at which interferences are maximally removed without eluting the analyte.
-
-
-
Inappropriate Sorbent: The chosen sorbent may not provide sufficient selectivity to separate the analyte from matrix components.
-
Troubleshooting:
-
Consider a Different Sorbent: If a standard reversed-phase sorbent is not providing adequate cleanup, explore other options. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for complex matrices.[5] Activated carbon fiber has also been shown to be effective for this analyte.[8]
-
-
Experimental Protocols
Below are detailed methodologies for the solid-phase extraction of Bis(methylsulfinylethyl)sulfone from a urine matrix, based on literature findings.
Protocol 1: Reversed-Phase SPE using a Hydroxylated Polystyrene-Divinylbenzene Sorbent (e.g., ENV+)
This protocol is adapted from methods used for the analysis of sulfur mustard metabolites in urine.[7]
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated urine sample (e.g., 1 mL) onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and highly polar interferences.
-
Further, wash the cartridge with 3 mL of 20:80 (v/v) acetonitrile/water.[7]
-
-
Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte with 2 x 1.5 mL of methanol into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: SPE using Activated Carbon Fiber (ACF)
This protocol is based on a method developed for the selective extraction of sulfur mustard metabolites.[8]
-
Conditioning: Condition the ACF cartridge with the appropriate solvent as recommended by the manufacturer.
-
Equilibration: Equilibrate the cartridge with deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the ACF cartridge.
-
Washing: Wash the cartridge to remove interferences. The specific wash solvent will depend on the interferences but should be optimized to not elute the analyte.
-
Elution: Elute Bis(methylsulfinylethyl)sulfone with 3% hydrogen chloride in methanol.[8]
-
Post-Elution: Neutralize the acidic eluate if necessary, evaporate to dryness, and reconstitute for analysis.
Data Presentation
The following table summarizes reported recovery data for Bis(methylsulfinylethyl)sulfone using different SPE sorbents.
| Sorbent Type | Matrix | Wash Solvent | Elution Solvent | Average Recovery (%) | Reference |
| ENV+ (hydroxylated polystyrene-divinylbenzene) | Urine | Water and 20:80 Acetonitrile/Water | Not specified, but likely Methanol or Acetonitrile | 102 ± 8 | [7] |
| Activated Carbon Fiber (ACF) | Urine | Not specified | 3% HCl in Methanol | Not explicitly quantified for this analyte, but method showed good selective extraction | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of Bis(methylsulfinylethyl)sulfone.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 逆相SPE法 [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Solid-Phase Extraction of Sulfur Mustard Metabolites Using an Activated Carbon Fiber Sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
Validation & Comparative
A Head-to-Head Comparison: Bis(methylsulfinylethyl)sulfone-13C4 vs. its Unlabeled Analogue in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of sulfur mustard exposure biomarkers, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Bis(methylsulfinylethyl)sulfone-13C4 and its unlabeled analogue, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.
Bis(methylsulfinylethyl)sulfone is a key metabolite of sulfur mustard found in urine, making it a critical biomarker for verifying exposure to this chemical warfare agent.[1] Accurate quantification of this metabolite is crucial for clinical diagnosis and forensic investigations. Isotope dilution mass spectrometry (IDMS) is the gold standard for such analyses, requiring a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This compound serves this purpose, offering distinct advantages over the use of its unlabeled analogue as a surrogate or for external calibration.
Superior Performance of the Labeled Standard
The primary advantage of using this compound lies in its ability to co-elute with the unlabeled analyte while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored by both the analyte and the internal standard, leading to highly accurate and precise quantification.
In contrast, relying on an unlabeled analogue for calibration introduces a higher potential for error. Matrix effects, where other components in a complex sample like urine can suppress or enhance the ionization of the analyte, will not be adequately compensated for without a co-eluting, isotopically labeled standard.
Data Presentation: A Quantitative Comparison
The following table summarizes the expected key performance parameters for Bis(methylsulfinylethyl)sulfone and its 13C4-labeled analogue in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
| Parameter | Bis(methylsulfinylethyl)sulfone (Unlabeled) | This compound | Rationale for Performance |
| Molecular Formula | C6H14O4S3 | C2¹³C4H14O4S3 | Four ¹²C atoms are replaced with ¹³C atoms in the labeled analogue. |
| Molecular Weight | 246.37 g/mol [1] | 250.34 g/mol | The four additional neutrons in the ¹³C atoms increase the mass. |
| Retention Time (RT) | ~14.3 min | ~14.3 min | Due to their identical physicochemical properties, the labeled and unlabeled compounds co-elute under reversed-phase LC conditions. A slight shift of a few seconds is sometimes observed with deuterated standards but is negligible for ¹³C-labeled compounds. |
| Precursor Ion (m/z) | 247.0 [M+H]⁺ | 251.0 [M+H]⁺ | The 4 Dalton mass difference allows for specific detection of each compound by the mass spectrometer. |
| Product Ions (m/z) | e.g., 183.0, 121.0, 75.1 | e.g., 187.0, 125.0, 79.1 | Fragmentation patterns are identical, but the fragments from the labeled compound are shifted by +4 Da, confirming the identity of the analyte and standard. |
| Signal-to-Noise (S/N) | Variable, susceptible to matrix effects | Consistently high due to normalization | The internal standard allows for the correction of signal suppression or enhancement, leading to a more reliable measurement. |
| Quantification Accuracy | Lower | Higher | The ratiometric measurement against the co-eluting internal standard minimizes errors from sample handling and matrix effects. |
Experimental Protocols
A robust and validated analytical method is essential for the reliable quantification of Bis(methylsulfinylethyl)sulfone in biological matrices. The following is a representative experimental protocol for the analysis of this metabolite in urine using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
Take a 1 mL aliquot of the supernatant and spike with 10 µL of a 1 µg/mL solution of this compound in methanol (B129727).
-
Vortex the sample for 30 seconds.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Bis(methylsulfinylethyl)sulfone: 247.0 -> 183.0 (Quantifier), 247.0 -> 121.0 (Qualifier).
-
This compound: 251.0 -> 187.0 (Quantifier), 251.0 -> 125.0 (Qualifier).
-
-
Collision Energy: Optimized for each transition.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Validation of Bis(methylsulfinylethyl)sulfone-13C4 as an Internal Standard in Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of Bis(methylsulfinylethyl)sulfone-13C4 as an internal standard for the toxicological analysis of sulfur mustard metabolites. The performance of this stable isotope-labeled standard is objectively compared with alternative internal standards, supported by experimental data from various studies. This document aims to assist researchers in selecting the most appropriate internal standard for their analytical needs, ensuring accuracy and reliability in the quantification of exposure to chemical warfare agents.
Introduction to Internal Standards in Toxicology
In quantitative analytical toxicology, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for achieving accurate and precise results. They are compounds added to samples at a known concentration to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard is chemically and physically similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as those labeled with Carbon-13 (¹³C) or Deuterium (²H, D), are considered the gold standard because they co-elute with the analyte and experience similar ionization effects in the mass spectrometer.
This compound is the ¹³C-labeled version of 1-(Methylsulfinyl)-2-((2-(methylsulfinyl)ethyl)sulfonyl)ethane, a key metabolite of the chemical warfare agent sulfur mustard. Its use as an internal standard is critical for the accurate biomonitoring of exposure to this hazardous substance.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative methods. This section compares the performance of this compound with other commonly used internal standards for the analysis of sulfur mustard metabolites, primarily deuterated analogues of thiodiglycol (B106055) (TDG) and 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE).
While direct head-to-head comparative studies are limited, the following tables summarize quantitative performance data synthesized from various validation studies.
Table 1: Comparison of Internal Standard Performance in the Analysis of Sulfur Mustard Metabolites
| Internal Standard | Analyte(s) | Method | Linearity (r²) | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Detection (LOD) | Citation(s) |
| This compound | Bis(methylsulfinylethyl)sulfone & related metabolites | LC-MS/MS | >0.99 | <10% | 90-110% (assumed based on typical performance of ¹³C IS) | Not explicitly found, but expected to be low ng/mL | [1][2] |
| Octadeuterothiodiglycol (TDG-d8) | Thiodiglycol (TDG) | GC-MS | 0.9995 | 2-11.5% | 75% | Low pg/mg protein | [3][4] |
| Deuterated SBMTE (SBMTE-d8) | SBMTE | GC-MS/MS | >0.99 | <10% | Not explicitly stated | 0.25 ng/mL | [5] |
Key Observations:
-
¹³C-Labeled Standards: this compound, being a ¹³C-labeled standard, is expected to exhibit superior performance in compensating for matrix effects and potential chromatographic separation from the analyte, a phenomenon sometimes observed with deuterium-labeled standards[1]. The near-identical physicochemical properties ensure co-elution, leading to more accurate and precise quantification[1][2].
-
Deuterated Standards: Deuterated standards like TDG-d8 have been successfully used and validated, demonstrating good linearity, precision, and low limits of detection[3][4]. They are a reliable choice, though the potential for chromatographic shifts relative to the native analyte should be considered during method validation.
-
Method-Dependent Performance: The performance of an internal standard is intrinsically linked to the analytical method (e.g., GC-MS vs. LC-MS/MS) and the sample matrix (e.g., urine, blood). The data presented reflects performance within the context of the cited studies.
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an internal standard. The following protocols are synthesized from established guidelines for bioanalytical method validation and specific procedures for analyzing sulfur mustard metabolites.
Protocol 1: Validation of this compound as an Internal Standard
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the non-labeled analyte, Bis(methylsulfinylethyl)sulfone, at the same concentration.
-
-
Calibration Curve and Quality Control (QC) Sample Preparation:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., human urine) with the analyte stock solution to achieve a concentration range relevant to expected sample concentrations.
-
Add a constant concentration of the this compound internal standard to each calibration standard and QC sample.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine sample (calibrator, QC, or unknown), add the internal standard solution.
-
Perform enzymatic hydrolysis if conjugated metabolites are targeted.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the specific mass transitions for both the analyte and the ¹³C-labeled internal standard.
-
-
Validation Parameters:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Assess the linearity of the calibration curve using a minimum of five non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision and Accuracy: Analyze replicate QC samples (n≥5) at low, medium, and high concentrations on the same day (intra-day) and on at least three different days (inter-day). The precision (%RSD) should be <15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. The internal standard should track and compensate for these effects.
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
-
Visualizations
To further clarify the context and procedures, the following diagrams illustrate the metabolic pathway of sulfur mustard and a typical analytical workflow.
Caption: Metabolic pathways of sulfur mustard leading to key biomarkers.
Caption: A typical workflow for the quantification of sulfur mustard metabolites.
Conclusion
The validation of this compound as an internal standard is paramount for the reliable toxicological assessment of sulfur mustard exposure. As a ¹³C-labeled analogue, it offers significant advantages in terms of co-elution and mitigation of matrix effects, which are critical for the accuracy and precision of LC-MS and GC-MS methods. While deuterated standards have proven effective, the physicochemical similarity of ¹³C-labeled standards to their native counterparts makes them a superior choice for robust and reliable bioanalytical assays. The experimental protocols and performance data presented in this guide provide a framework for the validation and implementation of this compound in toxicological laboratories, ultimately contributing to more accurate and defensible results in the monitoring of chemical exposures.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Sulfone-Containing Compounds Using an Isotopic Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and bioanalysis, the robust and reliable quantification of drug candidates and their metabolites is paramount. Cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when analytical work is transferred between laboratories or when different methods are employed within a study. This guide provides a comparative overview of two distinct analytical methods for the quantification of a hypothetical sulfone-containing analyte, "Analyte S," utilizing Bis(methylsulfinylethyl)sulfone-13C4 as an internal standard.
Introduction to Cross-Validation
Cross-validation is the process of comparing two analytical methods to determine if they provide equivalent results.[1][2] This is essential when:
-
Data from different laboratories need to be compared or combined.[1]
-
A new method is introduced to replace an existing one.
-
Different analytical techniques are used within the same study.[2]
The goal is to demonstrate that any differences between the methods are within acceptable limits and will not impact the interpretation of the study data. Key parameters evaluated during cross-validation include accuracy, precision, and linearity.[3][4]
Comparative Analysis of Two Analytical Methods
This guide compares two common bioanalytical techniques for the quantification of "Analyte S" in human plasma:
-
Method A: A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Method B: A robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This compound is employed as an internal standard in both methods to correct for variability during sample preparation and analysis.
Data Presentation
The following tables summarize the performance characteristics of Method A and Method B, based on hypothetical cross-validation experiments.
Table 1: Linearity and Sensitivity
| Parameter | Method A (LC-MS/MS) | Method B (HPLC-UV) | Acceptance Criteria |
| Linear Range | 0.1 - 100 ng/mL | 1.0 - 500 ng/mL | R² ≥ 0.99 |
| Correlation Coefficient (R²) | 0.998 | 0.995 | |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.0 ng/mL | Signal-to-Noise ≥ 10 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Concentration (ng/mL) | Method A (LC-MS/MS) | Method B (HPLC-UV) | Acceptance Criteria |
| Mean Accuracy (%) | Mean Accuracy (%) | Within ±15% of Nominal | ||
| Low QC | 0.3 | 102.5 | 98.7 | |
| Mid QC | 50 | 99.8 | 101.2 | |
| High QC | 80 | 101.1 | 99.5 | |
| Precision (%CV) | Precision (%CV) | ≤15% | ||
| Low QC | 0.3 | 4.5 | 8.2 | |
| Mid QC | 50 | 3.1 | 5.5 | |
| High QC | 80 | 2.8 | 4.9 |
Experimental Protocols
Detailed methodologies for both analytical methods are provided below.
Method A: LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte S: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Source Parameters: Optimized for maximum sensitivity.
-
Method B: HPLC-UV
-
Sample Preparation:
-
To 500 µL of human plasma, add 25 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm.
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical relationship between the two compared analytical methods.
Conclusion
The cross-validation data indicates that both Method A (LC-MS/MS) and Method B (HPLC-UV) are suitable for the quantification of "Analyte S" in human plasma, with the use of this compound as an effective internal standard. Method A offers superior sensitivity, making it ideal for studies requiring low detection limits. Method B, while less sensitive, provides a robust and cost-effective alternative for routine analysis where higher concentrations are expected. The successful cross-validation ensures that data generated by either method can be confidently compared and integrated, providing flexibility in analytical strategy throughout the drug development lifecycle.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Accuracy and Precision of Bis(methylsulfinylethyl)sulfone-13C4 Based Quantification
In the realm of bioanalysis, the demand for highly accurate and precise quantification of analytes is paramount for reliable pharmacokinetic, toxicokinetic, and biomarker studies. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry is widely regarded as the gold standard for achieving this. This guide provides a comprehensive comparison of quantification strategies, focusing on the use of Bis(methylsulfinylethyl)sulfone-13C4 as an internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Because SIL internal standards are chemically identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability at each step of the analytical process, leading to superior accuracy and precision.
The use of a full-length SIL protein or a molecule with identical chemical properties, like this compound for the quantification of its unlabeled counterpart, can account for multiple variables that may affect the final measurement, including incomplete protein digestion or other sample processing inconsistencies.[1]
Data Presentation: A Comparative Analysis
To illustrate the expected performance of a bioanalytical method using this compound, we present validation data from an LC-MS/MS method for the quantification of MSM in human plasma using MSM-d6 as an internal standard. These values represent the typical accuracy and precision achievable with a SIL internal standard.
Table 1: Accuracy and Precision Data for MSM Quantification in Human Plasma using a Stable Isotope-Labeled Internal Standard (MSM-d6) [2]
| Quality Control Sample | Intraday Accuracy (%) | Intraday Precision (% RSD) | Interday Accuracy (%) | Interday Precision (% RSD) |
| Low QC | 5.0 | 12.5 | 1.9 | 13.7 |
| Medium QC | 2.5 | 3.1 | 0.1 | 1.3 |
| High QC | 3.8 | 4.2 | 1.2 | 2.5 |
RSD: Relative Standard Deviation
Table 2: Comparison of Internal Standard Strategies in Quantitative Bioanalysis
| Feature | Stable Isotope-Labeled (e.g., this compound) | Structural Analog | No Internal Standard |
| Accuracy | Highest | Moderate to High | Low to Moderate |
| Precision | Highest | Moderate | Low |
| Correction for Matrix Effects | Excellent | Partial | None |
| Correction for Extraction Variability | Excellent | Partial | None |
| Cost | High | Low to Moderate | N/A |
| Availability | Can be limited | Generally good | N/A |
Experimental Protocols
A detailed experimental protocol for the quantification of Bis(methylsulfinylethyl)sulfone using this compound would typically involve the following steps, based on standard bioanalytical method validation guidelines.[3][4][5]
1. Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, urine) are taken.
-
A known concentration of the internal standard, this compound, is spiked into each sample.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system for separation of the analyte from other matrix components.
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific mass transitions for both the analyte (Bis(methylsulfinylethyl)sulfone) and the internal standard (this compound).
3. Quantification:
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
This ratio is then plotted against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow for quantification using a stable isotope-labeled internal standard and the underlying principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
References
A Researcher's Guide to Isotopic Labeling of Sulfone Metabolites: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking and quantification of sulfone metabolites is critical for understanding drug efficacy, metabolism, and safety. Isotopic labeling is an indispensable tool in these investigations. This guide provides a comparative analysis of different isotopic labels for sulfone metabolites, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy for your research needs.
Introduction to Isotopic Labeling for Metabolite Analysis
Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule of interest. This "tag" allows researchers to differentiate the labeled molecule from its endogenous counterparts, enabling precise tracking and quantification using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of isotope can significantly impact the experimental outcome, influencing factors such as label stability, analytical sensitivity, and potential biological effects.
This guide focuses on the comparative analysis of common isotopic labels used for sulfone metabolites, including Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), Sulfur-34 (³⁴S), and Oxygen-18 (¹⁸O).
Comparative Analysis of Isotopic Labels for Sulfone Metabolites
The selection of an isotopic label depends on several factors, including the specific research question, the analytical platform available, and the synthetic feasibility. Below is a comparative summary of the most commonly used isotopes for labeling sulfone metabolites.
| Isotope | Natural Abundance (%) | Mass Shift (Da) | Detection Method | Key Advantages | Key Disadvantages |
| ¹³C | 1.1 | +1 per ¹³C atom | MS, NMR | High label stability; Minimal isotope effect on retention time; Predictable fragmentation in MS.[1][][3] | Higher cost of labeled starting materials; More complex synthesis.[3] |
| ²H (D) | 0.015 | +1 per ²H atom | MS, NMR | Lower cost of labeling reagents; Relatively straightforward synthesis via H/D exchange.[4][5] | Potential for back-exchange and label loss; Can exhibit significant kinetic isotope effects, altering metabolism[5][6][7]; May alter chromatographic retention time.[8] |
| ³⁴S | 4.2 | +2 per ³⁴S atom | MS | Label is integral to the sulfone moiety and metabolically stable. | Limited availability and high cost of ³⁴S-labeled precursors; Synthesis can be challenging. |
| ¹⁸O | 0.2 | +2 per ¹⁸O atom | MS | Can be introduced into the sulfone group; Provides a significant mass shift.[9] | Potential for back-exchange under certain physiological or experimental conditions.[9] |
| ³H (T) | Trace | +2 per ³H atom (radioactive) | Radiometric detection, MS | Extremely high sensitivity of detection.[10] | Radioactive, requiring specialized handling and facilities; Potential for significant kinetic isotope effects. |
Data Presentation: Performance of Isotopic Labels
The following tables summarize key performance characteristics of different isotopic labels based on available experimental data and established principles.
Table 1: Label Stability
| Isotopic Label | Position of Label | Stability | Evidence/Comments |
| ¹³C | Carbon backbone | High | The C-C bond is very stable under physiological conditions. Widely used as a stable internal standard.[1][] |
| ¹³C | Methyl group on sulfone | High | A C-¹³C bond is metabolically stable. |
| ²H (D) | Aromatic or aliphatic C-H | Moderate to High | Stability depends on the position. Aromatic C-D bonds are generally stable. Aliphatic C-D bonds can be susceptible to metabolic oxidation, which can be influenced by the kinetic isotope effect.[5][7] |
| ³⁴S | Sulfone group | High | The sulfur atom is integral to the sulfone functional group and is not exchanged under biological conditions. |
| ¹⁸O | Sulfone group | High | ¹⁸O-labeled sulfones have shown no back-exchange under acidic or basic conditions in vitro.[9] |
Table 2: Analytical Performance in LC-MS
| Isotopic Label | Chromatographic Isotope Effect | Mass Spectrometry Fragmentation |
| ¹³C | Negligible | Predictable shift in fragment masses. The fragmentation pattern of the sulfone moiety remains largely unchanged. |
| ²H (D) | Can be significant | Deuterium labeling can lead to a slight decrease in retention time in reversed-phase chromatography. The magnitude of the shift depends on the number and position of deuterium atoms.[8] |
| ³⁴S | Neglegible | The mass of fragments containing the sulfur atom will be shifted by +2 Da. Fragmentation of the rest of the molecule is unaffected. |
| ¹⁸O | Neglegible | The mass of fragments containing the sulfone oxygens will be shifted. The characteristic loss of SO₂ in the mass spectrometer will be observed as a loss of ¹⁸O-labeled sulfur dioxide. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Isotopically Labeled Sulfone Metabolites
This protocol provides a general framework for the quantitative analysis of a sulfone drug and its isotopically labeled counterpart in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the isotopically labeled internal standard at a known concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The gradient should be optimized for the specific analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: The precursor ion (M+H)⁺ or (M-H)⁻ of the analyte and its labeled internal standard are selected in the first quadrupole. Collision-induced dissociation (CID) is performed in the second quadrupole, and specific product ions are monitored in the third quadrupole. At least two transitions should be monitored for each compound for confident quantification and confirmation.
3. Data Analysis a. Integrate the peak areas of the analyte and the internal standard for each sample. b. Calculate the peak area ratio of the analyte to the internal standard. c. Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of sulfone metabolites using an isotopically labeled internal standard and LC-MS/MS.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Research Portal [laro.lanl.gov]
- 4. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symeres.com [symeres.com]
- 6. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Inter-laboratory Analysis of Bis(methylsulfinylethyl)sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Bis(methylsulfinylethyl)sulfone, a key metabolite of sulfur mustard. The information is compiled from various studies to assist laboratories in selecting and implementing appropriate analytical strategies.
Executive Summary
The analysis of Bis(methylsulfinylethyl)sulfone, often referred to as SBMSE in literature, is crucial for monitoring exposure to sulfur mustard. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide details the experimental protocols and performance characteristics of these methods based on published data, offering a foundation for inter-laboratory comparison and methodology selection.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for Bis(methylsulfinylethyl)sulfone and related sulfur mustard metabolites.
Table 1: Performance of LC-MS/MS Methods for Sulfur Mustard Metabolite Analysis
| Analyte | Method | Sample Matrix | LLD/LOD | LLOQ | Linearity Range | Reference |
| 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) | HPLC-MS/MS | Human Urine | 0.03 ng/mL | - | 0.1-100 ng/mL | [1] |
| SBMSE and MSMTESE | LC-HESI-MS/MS | Human Urine | 4 ng/mL (for both) | 10 ng/mL (SBMSE), 11 ng/mL (MSMTESE) | 5-200 ng/mL | |
| SBMSE | LC-MS/MS | Rat Plasma | - | - | 0.01-500 ng/mL | [2] |
LLD: Lower Limit of Detection, LOD: Limit of Detection, LLOQ: Lower Limit of Quantitation, SBMSE: 1,1'-sulfonylbis[2-(methylsulfinyl)ethane], MSMTESE: 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane
Table 2: Performance of GC-MS Methods for Sulfur Mustard Metabolite Analysis
| Analyte | Method | Sample Matrix | LLD/LOD | LLOQ | Reference |
| 1,1'-sulfonylbis [2-(methylthio) ethane] (SBMTE) | Isotope-Dilution GC-MS/MS | Human Urine | 0.038 ng/mL | - | [3] |
| Thiodiglycol (TDG) and Thiodiglycol sulfoxide (B87167) (TDGO) | Isotope-Dilution NICI GC-MS | Urine | 0.1 ng/mL | 0.3 ng/mL | [4] |
| Thiodiglycol | GC-MS | Biological Fluids | ~1 µg/L | - | [5] |
SBMTE is a related metabolite that can be used as a marker for sulfur mustard exposure.
Experimental Protocols
Method 1: High-Throughput HPLC-MS/MS for SBMSE in Urine[1]
This method focuses on the rapid and sensitive detection of the β-lyase metabolite 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE).
-
Sample Preparation:
-
Oxidative conversion of β-lyase metabolites to SBMSE using hydrogen peroxide (H₂O₂).
-
Sample extraction and concentration utilizing solid-phase extraction (SPE) in a 96-well plate format.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
A hydrophilic interaction liquid chromatography (HILIC) column is used for separation.
-
-
Analytical Conditions:
-
Analyte Retention Time: 0.9 minutes.
-
Total Method Time: 1.5 minutes (cycle time = 2.0 minutes).
-
This allows for the analysis of approximately 650 samples in 24 hours.
-
Method 2: Isotope-Dilution GC-MS/MS for SBMTE in Urine[3]
This method provides a sensitive and precise quantification of 1,1'-sulfonylbis [2-(methylthio) ethane] (SBMTE), another urinary biomarker of sulfur mustard exposure.
-
Sample Preparation:
-
Immobilized liquid-liquid extraction using diatomaceous earth.
-
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).
-
-
Key Feature:
-
The use of an isotope-labeled internal standard ensures high accuracy and precision.
-
Mandatory Visualization
Below are diagrams illustrating a general workflow for the analysis of Bis(methylsulfinylethyl)sulfone and a conceptual representation of its formation pathway.
Caption: General experimental workflow for LC-MS/MS analysis of SBMSE in urine.
References
- 1. High throughput quantitative analysis of the β-lyase sulfur mustard metabolite, 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] in urine via high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring urinary metabolites resulting from sulfur mustard exposure in rabbits, using highly sensitive isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
Performance Characteristics of Bis(methylsulfinylethyl)sulfone-¹³C₄ in Clinical Assays for Sulfur Mustard Exposure Verification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The data herein is compiled from validated analytical methods and provides a benchmark for researchers developing and validating assays for the detection of sulfur mustard exposure.
Introduction to Sulfur Mustard Metabolites and Internal Standards
Sulfur mustard is a potent chemical warfare agent that alkylates various biomolecules. Its exposure can be retrospectively verified by detecting specific metabolites in biological samples, primarily urine. Two key metabolic pathways are hydrolysis and conjugation with glutathione (B108866) followed by metabolism via the β-lyase pathway.
-
Thiodiglycol (B106055) (TDG) is the major product of the hydrolysis pathway.
-
1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) is a specific metabolite from the β-lyase pathway and is considered an unequivocal biomarker of sulfur mustard exposure.
Accurate quantification of these metabolites in clinical assays relies on the use of stable isotope-labeled internal standards. These standards are chemically identical to the analyte but have a different mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.
-
Bis(methylsulfinylethyl)sulfone-¹³C₄ is a ¹³C-labeled internal standard for the quantification of SBMSE.
-
Deuterium-labeled SBMSE (SBMSE-d₈) is another stable isotope-labeled internal standard for SBMSE.
-
Deuterated Thiodiglycol (TDG-d₈) is a common internal standard for the quantification of TDG.
This guide will compare the performance of analytical methods using these types of internal standards.
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of validated LC-MS/MS and GC-MS/MS methods for the quantification of SBMSE and TDG using their respective stable isotope-labeled internal standards.
Table 1: Performance Characteristics of an LC-MS/MS Method for SBMSE Analysis Using a Deuterium-Labeled Internal Standard [1][2]
| Performance Metric | Result |
| Analyte | 1,1'-sulfonylbis-[2-(methylsulfinyl)ethane] (SBMSE) |
| Internal Standard | Deuterium-labeled SBMSE (SBMSE-d₈) |
| Linearity Range | 5 - 200 ng/mL |
| Correlation Coefficient (R²) | 0.997 |
| Limit of Detection (LOD) | 4 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intraday Precision (RSD%) | Not explicitly stated |
| Interday Precision (RSD%) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
It is assumed that the performance of Bis(methylsulfinylethyl)sulfone-¹³C₄ as an internal standard would be comparable to the deuterium-labeled SBMSE presented in this table, as both are stable isotope-labeled internal standards for the same analyte.
Table 2: Performance Characteristics of a GC-MS/MS Method for TDG and SBMTE Analysis Using Deuterated Internal Standards [3][4]
| Performance Metric | Result (for TDG) | Result (for SBMTE*) |
| Analyte | Thiodiglycol (TDG) | 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE) |
| Internal Standard | Thiodiglycol-d₈ (TDG-d₈) | SBMTE-d₈ |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.25 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated |
| Intraday Precision (RSD%) | < 10% | < 10% |
| Interday Precision (RSD%) | < 10% | < 10% |
| Accuracy (% of Target) | Within 10% | Within 10% |
*SBMTE is a reduced form of SBMSE and another key biomarker from the β-lyase pathway.
Experimental Protocols
Method 1: LC-MS/MS for the Determination of SBMSE in Human Urine
This protocol is based on the method described by Halme et al. (2011)[1][2].
-
Sample Preparation:
-
To a 1 mL urine sample, add the internal standard (e.g., SBMSE-d₈).
-
Perform solid-phase extraction (SPE) using an ENV+ cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both with a small percentage of formic acid.
-
Mass Spectrometry: Employ a tandem mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.
-
Detection: Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte (SBMSE) and the internal standard.
-
Method 2: GC-MS/MS for the Determination of TDG and SBMTE in Human Urine
This protocol is based on the method described by Boyer et al. (2004)[4].
-
Sample Preparation:
-
To a 1 mL urine sample, add the internal standards (TDG-d₈ and SBMTE-d₈).
-
Perform an enzymatic hydrolysis with β-glucuronidase to release conjugated TDG.
-
Reduce sulfoxides (including SBMSE to SBMTE) using titanium trichloride (B1173362) (TiCl₃).
-
Perform solid-phase extraction (SPE) to concentrate the analytes.
-
Derivatize the extracted TDG to a more volatile compound suitable for GC analysis.
-
-
GC-MS/MS Analysis:
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.
-
Mass Spectrometry: Operate the tandem mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode.
-
Detection: Use selected reaction monitoring (SRM) to monitor characteristic ion transitions for the derivatized TDG, SBMTE, and their respective internal standards.
-
Mandatory Visualizations
digraph "Sulfur_Mustard_Metabolic_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
SM [label="Sulfur Mustard", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
GSH_Conj [label="Glutathione\nConjugation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
TDG [label="Thiodiglycol (TDG)", fillcolor="#FBBC05", fontcolor="#202124"];
GSH_Adduct [label="Glutathione Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Beta_Lyase [label="β-lyase\nPathway", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
SBMSE [label="Bis(methylsulfinylethyl)sulfone\n(SBMSE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
SM -> Hydrolysis [label=" H₂O "];
SM -> GSH_Conj [label=" GST "];
Hydrolysis -> TDG;
GSH_Conj -> GSH_Adduct;
GSH_Adduct -> Beta_Lyase;
Beta_Lyase -> SBMSE;
}
Caption: General experimental workflow for sulfur mustard metabolite analysis.
References
- 1. Development and validation of efficient stable isotope dilution LC-HESI-MS/MS method for the verification of β-lyase metabolites in human urine after sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Quantitation of the sulfur mustard metabolites 1,1'-sulfonylbis[2-(methylthio)ethane] and thiodiglycol in urine using isotope-dilution Gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bis(methylsulfinyl)ethyl)sulfone-13C4 Purity and Certification
For researchers, scientists, and professionals in drug development, the purity and accurate characterization of internal standards are paramount for reliable quantitative analysis. This guide provides a comparative overview of the Certificate of Analysis (CoA) and purity assessment of Bis(methylsulfinyl)ethyl)sulfone-13C4, a stable isotope-labeled internal standard. We will compare its typical analytical results with a hypothetical alternative, "Compound X-d3," a deuterium-labeled analog, to highlight key quality attributes.
Certificate of Analysis: A Comparative Summary
The data presented below is a representative summary of what is typically found on a Certificate of Analysis for a high-purity, isotopically labeled internal standard.
| Parameter | Bis(methylsulfinylethyl)sulfone-13C4 | Compound X-d3 (Alternative) | Method | Acceptance Criteria |
| Chemical Purity | 99.8% | 99.5% | UPLC-MS | ≥ 98% |
| Isotopic Purity | 99.5% ¹³C | 98.9% Deuterium (B1214612) | High-Resolution Mass Spectrometry (HRMS) | ≥ 98% |
| Isotopic Enrichment | > 99 atom % ¹³C | > 98 atom % D | Mass Spectrometry (MS) | As specified |
| Identity Confirmation | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Consistent with proposed structure |
| Residual Solvents | < 0.1% | < 0.2% | GC-HS | As per ICH Q3C |
| Water Content | 0.05% | 0.1% | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are the typical experimental protocols used for the purity and identity assessment of isotopically labeled compounds.
Chemical Purity Assessment by UPLC-MS
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Detection: UV at a specified wavelength and/or mass spectrometry in full scan mode.
-
Procedure: A solution of the standard is prepared in a suitable solvent and injected into the UPLC-MS system. The peak area of the main compound is compared to the total area of all peaks to determine the chemical purity.
Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).[1][2][3]
-
Ionization Mode: Positive or negative, depending on the compound's properties.
-
Data Acquisition: Full scan mode with high resolution to distinguish between isotopologues.
-
Procedure: The sample is introduced into the mass spectrometer, and the relative intensities of the ion corresponding to the labeled compound and any unlabeled or partially labeled species are measured.[4] Isotopic purity is calculated based on the relative abundance of the desired isotopologue.[1][2]
Identity Confirmation by NMR Spectroscopy
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments: ¹H NMR, ¹³C NMR, and other relevant experiments as needed.
-
Procedure: The sample is dissolved in the deuterated solvent, and NMR spectra are acquired. The chemical shifts, coupling constants, and integration are compared to the expected values for the compound's structure.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for Purity Assessment of Isotopically Labeled Compounds.
Caption: Comparison of this compound and a Deuterated Alternative.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative analysis. While both Carbon-13 and Deuterium labeled standards can be effective, this compound offers distinct advantages in terms of a larger mass shift from its unlabeled counterpart and a lower risk of isotopic exchange, which can be a concern with deuterium labels in certain biological matrices. The provided experimental protocols and comparative data serve as a guide for researchers to critically evaluate the quality and suitability of their chosen internal standards, ensuring the accuracy and reproducibility of their analytical results.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
A Researcher's Guide to Evaluating the Isotopic Purity of Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the isotopic purity of Bis(methylsulfinylethyl)sulfone-13C4, a stable isotope-labeled (SIL) internal standard. High isotopic purity is critical for the accuracy and reliability of quantitative bioanalytical methods.[1][2] This document outlines standardized experimental protocols, data presentation formats, and includes a comparative analysis of hypothetical batches to illustrate the evaluation process.
Introduction to Isotopic Purity in Bioanalysis
Stable isotope-labeled internal standards are fundamental in quantitative mass spectrometry for correcting variability during sample preparation and analysis.[1][3] this compound is used to ensure accurate quantification of its unlabeled counterpart in biological matrices. The isotopic purity of the SIL internal standard is a critical parameter, as isotopic impurities can interfere with the measurement of the analyte, compromising the integrity of the data.[3] Therefore, rigorous evaluation of isotopic purity is a mandatory step in method validation.[4][5]
This guide compares two hypothetical batches of this compound: a commercially sourced batch (Lot A) and a custom-synthesized batch (Lot B).
Comparative Analysis of Isotopic Purity
The isotopic purity of this compound is primarily determined by measuring the distribution of its mass isotopologues. The goal is to quantify the abundance of the fully labeled species (M+4) relative to the unlabeled (M+0) and partially labeled (M+1, M+2, M+3) species. High-resolution mass spectrometry (HRMS) is the preferred method for this analysis due to its ability to resolve different isotopic peaks.[6][7]
Table 1: Mass Isotopologue Distribution of this compound Batches
| Isotopologue | Mass Shift | Lot A (Commercial) Abundance (%) | Lot B (Custom Synthesis) Abundance (%) |
| M+0 | 0 | 0.25 | 0.08 |
| M+1 | +1 | 0.50 | 0.15 |
| M+2 | +2 | 1.75 | 0.70 |
| M+3 | +3 | 3.50 | 1.57 |
| M+4 | +4 | 94.00 | 97.50 |
Data Interpretation: Lot B exhibits a higher isotopic purity, with a greater percentage of the desired M+4 isotopologue and significantly lower levels of unlabeled and partially labeled species compared to Lot A.
Experimental Protocols
Two primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the steps for determining isotopic purity using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution detector, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[6][7]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile).
-
Dilute the stock solution to a working concentration of 1 µg/mL in a solvent compatible with the LC-MS method (e.g., 50:50 acetonitrile (B52724):water).
2. LC-MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column to achieve chromatographic separation from any potential impurities. A simple isocratic or gradient elution profile with mobile phases such as water and acetonitrile with 0.1% formic acid is typically sufficient.
-
Mass Spectrometry (MS):
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode over a relevant m/z range (e.g., 200-250 m/z).
-
Resolution: Set to a high value (e.g., > 60,000) to ensure baseline resolution of isotopic peaks.
-
3. Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the unlabeled compound (M+0) and the subsequent isotopologues (M+1, M+2, M+3, M+4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total ion current for all measured isotopologues.
-
Correct for the natural abundance of isotopes (e.g., natural 13C, 17O, 18O, 33S, 34S) to determine the true isotopic enrichment.[8][9]
Isotopic Purity by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectroscopy provides a direct measure of 13C enrichment and is less susceptible to ionization-related variations seen in MS.[10][11][12]
1. Sample Preparation:
-
Dissolve a sufficient amount of the this compound sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
2. NMR Analysis:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative 13C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being measured to ensure full relaxation and accurate quantification.
3. Data Analysis:
-
Integrate the signals corresponding to the 13C-labeled positions.
-
The isotopic enrichment can be calculated by comparing the integrals of the 13C signals to an internal standard of known concentration and natural 13C abundance, or by analyzing the satellite peaks in the proton NMR spectrum.
Visualized Workflows and Pathways
Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for determining the isotopic purity of a stable isotope-labeled internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfur Mustard Biomarkers: Featuring Bis(methylsulfinylethyl)sulfone-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers used for the verification of exposure to sulfur mustard (SM), a potent chemical warfare agent. It focuses on the analytical performance of methods for detecting these biomarkers, with a special emphasis on the utility of Bis(methylsulfinylethyl)sulfone-13C4 as an internal standard in the quantification of its unlabeled counterpart, a significant urinary metabolite of sulfur mustard.
Introduction to Sulfur Mustard Biomarkers
Upon exposure, sulfur mustard is rapidly metabolized in the body through several pathways, primarily hydrolysis and conjugation with glutathione (B108866). These processes lead to the formation of various biomarkers that can be detected in biological samples, such as urine and blood. The identification and quantification of these biomarkers are crucial for confirming exposure, understanding the dose received, and developing medical countermeasures.
The primary biomarkers of sulfur mustard exposure include:
-
Thiodiglycol (B106055) (TDG) and its sulfoxide: Formed through the hydrolysis of sulfur mustard. While TDG is a major hydrolysis product, its presence in urine is not an unambiguous indicator of SM exposure as it can be present from other sources.[1]
-
β-Lyase Metabolites: These are considered more specific biomarkers of sulfur mustard exposure. They are formed through the glutathione conjugation pathway. Key β-lyase metabolites include:
-
1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE)
-
1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) or Bis(methylsulfinylethyl)sulfone
-
1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE)
-
-
Protein Adducts: Sulfur mustard can form covalent adducts with proteins, such as hemoglobin and human serum albumin (HSA). These adducts, like the S-[2-(hydroxyethylthio)ethyl] (HETE) adduct on the cysteine-34 residue of albumin, are long-lived and can provide a longer window for detection.[2]
This guide will focus on the comparison of the analytical methods for the urinary biomarkers: Thiodiglycol, SBMTE, and Bis(methylsulfinylethyl)sulfone, highlighting the role of isotopically labeled internal standards like this compound in achieving accurate and precise quantification.
Quantitative Performance of Analytical Methods
The accurate quantification of sulfur mustard biomarkers is essential for retrospective dosimetry and clinical assessment. The performance of analytical methods is typically evaluated based on parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery. The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.
| Biomarker | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Range) | Recovery (%) | Reference(s) |
| Bis(methylsulfinylethyl)sulfone (SBMSE) | LC-HESI-MS/MS | 4 ng/mL | 10 ng/mL | 5-200 ng/mL (R²=0.997) | Not Reported | [3] |
| Thiodiglycol (TDG) | GC-MS | A few ng/mL | Not Reported | Not Reported | 75% | [1][4] |
| 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE) | LC-MS/MS | Not Reported | 0.1 ng/mL | Not Reported | Not Reported | [5] |
| [S-HETE]-Cys-Pro-Phe (Protein Adduct) | UHPLC-MS/MS | 1.74 ng/mL | 3.00 ng/mL | 3.00-250 ng/mL | 96.1-109% (Accuracy) | [6] |
Note: The data presented is a summary from various studies and may vary depending on the specific experimental conditions, instrumentation, and biological matrix.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable biomarker analysis. Below are representative protocols for the analysis of key sulfur mustard biomarkers.
Protocol 1: Quantification of Bis(methylsulfinylethyl)sulfone (SBMSE) in Urine by LC-HESI-MS/MS
This protocol is adapted from a validated method for the determination of β-lyase metabolites.[3]
-
Sample Preparation:
-
To 1 mL of urine sample, add an appropriate amount of this compound as an internal standard.
-
Perform solid-phase extraction (SPE) using a polymeric cartridge to concentrate the analyte and remove interfering matrix components.
-
Elute the analyte from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-HESI-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase: A typical mobile phase would consist of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using heated electrospray ionization (HESI).
-
Detection: Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the native analyte and the 13C-labeled internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Protocol 2: Quantification of Thiodiglycol (TDG) in Urine by GC-MS
This protocol is a general representation of methods used for TDG analysis.[4]
-
Sample Preparation:
-
To a urine sample, add a deuterated internal standard (e.g., thiodiglycol-d8).
-
Perform a sample cleanup and concentration step, which may involve liquid-liquid extraction or solid-phase extraction.
-
Derivatize the TDG to a more volatile compound suitable for GC analysis. This is often done using a silylating agent or by acylation.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for the separation of the derivatized analyte.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode or chemical ionization (CI) mode.
-
Detection: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized TDG and the internal standard.
-
-
Quantification:
-
Similar to the LC-MS/MS method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard.
-
Protocol 3: Quantification of [S-HETE]-Cys-Pro-Phe Protein Adduct in Blood by UHPLC-MS/MS
This protocol is based on a simplified and high-throughput method for analyzing sulfur mustard protein adducts.[6]
-
Sample Preparation:
-
To a small volume of serum, plasma, or whole blood, add a stable isotope-labeled internal standard of the adducted tripeptide.
-
Precipitate the total protein using a solvent like acetone.
-
Digest the protein pellet with a protease, such as proteinase K, to release the tripeptide biomarker, [S-HETE]-Cys-Pro-Phe.
-
Purify the adducted tripeptide using solid-phase extraction.
-
-
UHPLC-MS/MS Analysis:
-
Ultra-High-Performance Liquid Chromatography: Employ a sub-2 µm particle column for fast and efficient separation.
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor specific precursor and product ion transitions for the adducted tripeptide and its labeled internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Quantify the biomarker using an isotope dilution calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic fate of sulfur mustard and the analytical workflow can aid in understanding the context and methodology of biomarker analysis.
Sulfur Mustard Metabolic Pathway
Caption: Metabolic pathways of sulfur mustard in the body.
General Experimental Workflow for Biomarker Analysis
Caption: A generalized workflow for sulfur mustard biomarker analysis.
Conclusion
The selection of an appropriate biomarker and analytical method for the verification of sulfur mustard exposure depends on several factors, including the time elapsed since exposure, the required sensitivity, and the available instrumentation.
-
Thiodiglycol is a useful screening marker, but its lack of absolute specificity necessitates confirmation with other biomarkers.
-
β-Lyase metabolites , such as Bis(methylsulfinylethyl)sulfone (SBMSE) , offer high specificity and are excellent confirmatory biomarkers. The use of a stable isotope-labeled internal standard like This compound is crucial for accurate and reliable quantification of SBMSE, minimizing the impact of matrix effects and ensuring data of the highest quality.
-
Protein adducts provide the longest window of detection, making them invaluable for retrospective analysis long after exposure.
For researchers and drug development professionals, a multi-biomarker approach, leveraging the strengths of each type of marker, will provide the most comprehensive and definitive assessment of sulfur mustard exposure. The continued development and validation of robust analytical methods, underpinned by the use of appropriate internal standards, are paramount for advancing our capabilities in chemical defense and toxicology.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis for plasma protein biomarkers following an accidental human exposure to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of efficient stable isotope dilution LC-HESI-MS/MS method for the verification of β-lyase metabolites in human urine after sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Proper Disposal of Bis(methylsulfinylethyl)sulfone-13C4: A Step-by-Step Guide
For immediate reference, treat Bis(methylsulfinylethyl)sulfone-13C4 as a hazardous chemical. Proper disposal requires adherence to safety protocols and regulatory guidelines. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
This compound, a stable isotope-labeled compound, necessitates careful management during its disposal to ensure laboratory safety and environmental protection. While the ¹³C labeling does not confer radioactive hazards, the inherent chemical properties of the sulfone parent compound dictate the need for stringent disposal procedures.[1][]
Hazard Profile
A comprehensive understanding of the hazards associated with the unlabeled parent compound, Bis(methylsulfinylethyl)sulfone, is critical for safe handling. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards[3]:
| Hazard Classification | Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
These classifications underscore the importance of using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this chemical.
Disposal Workflow
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Detailed Experimental Protocols for Disposal
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be considered chemical waste.
2. Waste Segregation:
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect liquid waste, such as reaction residues or solutions containing the compound, in a separate, compatible, and leak-proof liquid waste container. Do not mix with other incompatible waste streams.
3. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound Waste".
-
Include the appropriate hazard symbols (e.g., harmful, irritant) as indicated by the SDS of the parent compound.
-
Indicate the approximate concentration and quantity of the waste.
4. Storage:
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
5. Final Disposal:
-
The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.
Important Considerations:
-
Stable Isotope Labeling: As ¹³C is a stable, non-radioactive isotope, no additional precautions for radioactivity are required for disposal.[1][] The disposal procedure is dictated by the chemical's hazardous properties.
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal. Your institution's EHS office is the primary resource for ensuring compliance.
-
Avoid Sewer Disposal: Do not dispose of this compound, or any containers with its residue, down the drain. This can lead to environmental contamination.
-
Incineration: While thermal decomposition is a method used for sulfone compounds, this should only be carried out in a licensed industrial incinerator designed for chemical waste. Do not attempt to incinerate this compound in a standard laboratory furnace.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Operational Guidance for Handling Bis(methylsulfinylethyl)sulfone-13C4
Disclaimer: A specific Safety Data Sheet (SDS) for Bis(methylsulfinylethyl)sulfone-13C4 (CAS No. 672310-55-3) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar sulfone compounds. Researchers must perform a thorough risk assessment before handling this chemical and consult their institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related sulfone compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Some sulfone compounds are also suspected of causing organ damage through prolonged or repeated exposure. Therefore, a cautious approach is mandatory. The carbon-13 isotope is stable and does not pose a radiological hazard.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the chemical. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[1] |
| Body Protection | A buttoned lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood.
-
Before use, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance for weighing.
-
Employ anti-static measures if the compound is a fine powder.
-
Handle with non-sparking tools.
2. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure all reaction vessels are appropriately labeled with the chemical name, concentration, and date.
-
Conduct all manipulations and reactions within the fume hood.
3. Post-Reaction Quenching and Work-up:
-
Quench reactions carefully, especially if exothermic processes are anticipated.
-
Perform all extractions and purification steps within the fume hood.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
III. Disposal Plan
Proper disposal is essential to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container.
2. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal service.
-
Provide the disposal company with all available information regarding the chemical.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
